S1P1 agonist 5
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H24ClN2NaO4 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
sodium 1-[[4-[5-(3-chloro-4-propan-2-yloxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]phenyl]methyl]azetidine-3-carboxylate |
InChI |
InChI=1S/C23H25ClN2O4.Na/c1-14(2)29-21-8-7-17(9-19(21)24)22-10-20(25-30-22)16-5-3-15(4-6-16)11-26-12-18(13-26)23(27)28;/h3-9,14,18,22H,10-13H2,1-2H3,(H,27,28);/q;+1/p-1 |
InChI Key |
KIDJHEDYGGYGFI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2CC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of S1P1 Receptor Agonists
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sphingosine-1-phosphate receptor 1 (S1P1) agonists represent a class of immunomodulatory agents with a unique mechanism of action that pivots from initial receptor activation to sustained functional antagonism. These compounds, which include therapeutic agents like fingolimod, siponimod, ozanimod, and ponesimod, primarily target S1P1 receptors on lymphocytes. Initial binding activates the receptor, transiently mimicking the endogenous ligand, sphingosine-1-phosphate (S1P). However, this activation is promptly followed by a robust, drug-induced phosphorylation, internalization, and eventual lysosomal degradation of the S1P1 receptor. This sustained downregulation renders lymphocytes unresponsive to the natural S1P gradient required for their egress from secondary lymphoid organs. The resulting sequestration of lymphocytes within lymph nodes leads to a profound, yet reversible, reduction in circulating lymphocytes, thereby preventing their infiltration into sites of inflammation, such as the central nervous system (CNS) in multiple sclerosis.
The Physiological S1P-S1P1 Axis
Sphingosine-1-phosphate is a bioactive lysophospholipid present in high concentrations in blood and lymph and at low concentrations within lymphoid tissues like the lymph nodes and spleen. This concentration gradient is critical for regulating the trafficking of immune cells.[1] S1P1, a G-protein coupled receptor (GPCR), is highly expressed on the surface of lymphocytes and serves as the sensor for this gradient.[2] The binding of S1P to S1P1 on lymphocytes is a key signal that promotes their exit (egress) from lymphoid organs into circulation, allowing them to travel to peripheral tissues.[1][3] This tightly regulated process is essential for normal immune surveillance.
Core Mechanism of Action: From Agonism to Functional Antagonism
The therapeutic effect of S1P1 agonists is a multi-step process that ultimately subverts the natural function of the S1P1 receptor.
Receptor Binding and G-Protein Signaling
S1P1 agonists are designed to bind with high affinity to the S1P1 receptor.[4] S1P1 is canonically coupled to the Gαi/o family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change, activating the Gαi subunit. This activation initiates several downstream signaling cascades, including the inhibition of adenylyl cyclase (leading to reduced cAMP), activation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway, and activation of the Ras-MAPK/ERK pathway. These pathways are involved in cell survival, proliferation, and migration.
Receptor Internalization and Trafficking
A key differentiator between the natural ligand (S1P) and synthetic agonists is the subsequent fate of the receptor. Agonist binding promotes phosphorylation of the receptor's intracellular domains by G-protein-coupled receptor kinases (GRKs). This phosphorylation event recruits β-arrestin, which sterically uncouples the receptor from its G-protein and targets it for clathrin-mediated endocytosis.
-
Natural Ligand (S1P): Following internalization, S1P-bound receptors are typically sorted through the endosomal pathway and recycled back to the cell surface. This allows the cell to quickly restore its sensitivity to the S1P gradient.
-
Synthetic Agonists (e.g., Fingolimod-P): These compounds induce a more profound and persistent internalization. Instead of being recycled, the receptor-agonist complex is trafficked to late endosomes and lysosomes for degradation. This leads to a long-lasting depletion of S1P1 receptors from the lymphocyte surface. This process is the cornerstone of "functional antagonism."
Lymphocyte Sequestration and Therapeutic Effect
By eliminating S1P1 receptors from the cell surface, synthetic agonists effectively render lymphocytes "blind" to the S1P gradient that guides their exit from lymph nodes. Unable to receive the "egress" signal, T and B lymphocytes are trapped and sequestered within these secondary lymphoid organs. This sequestration leads to a rapid and sustained, but reversible, reduction of circulating lymphocytes in the peripheral blood. By preventing these immune cells, including potentially auto-reactive ones, from reaching target tissues like the CNS or the gut, S1P1 agonists reduce inflammation and tissue damage.
Quantitative Pharmacology of S1P1 Agonists
The various S1P1 agonists approved or in development exhibit distinct pharmacological profiles, including differences in receptor selectivity and potency. These differences can influence their therapeutic window and side-effect profiles.
| Agonist | Receptor Selectivity | S1P1 Potency (EC50, nM) | S1P5 Potency (EC50, nM) | Reference(s) |
| Fingolimod-P | S1P1, S1P3, S1P4, S1P5 | ~0.3 - 0.6 | ~0.3 - 0.6 | |
| Siponimod | S1P1, S1P5 | 0.39 | 0.98 | |
| Ozanimod | S1P1, S1P5 | 0.16 - 1.03 | 8.6 - 11 | |
| Ponesimod | S1P1 (highly selective) | 5.7 | >1000 | |
| Etrasimod | S1P1, S1P4, S1P5 | 1.88 | Moderate Agonism |
Note: EC50 values can vary based on the specific assay used (e.g., GTPγS binding, cAMP inhibition, β-arrestin recruitment). The values presented are representative figures from the literature.
Key Experimental Protocols
Characterizing the mechanism of action of S1P1 agonists involves a suite of in vitro and in vivo assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the S1P1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective: Determine the binding affinity (Ki) of a test compound.
-
Materials:
-
Cell membranes prepared from cells overexpressing human S1P1 receptor.
-
Radioligand (e.g., [³H]-ozanimod or [³²P]S1P).
-
Test compounds at various concentrations.
-
Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5).
-
Glass fiber filter plates (GF/B or GF/C).
-
Scintillation counter.
-
-
Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer, cell membranes (1-20 µg protein/well), and serial dilutions of the test compound.
-
Incubation: Add the radioligand at a fixed concentration (near its Kd). Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of Gαi-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.
-
Objective: Determine the potency (EC50) and efficacy (Emax) of an agonist for G-protein activation.
-
Materials:
-
Cell membranes expressing the S1P1 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test agonist at various concentrations.
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
-
Methodology:
-
Pre-incubation: Incubate cell membranes with the test agonist for 15 minutes at 30°C in the assay buffer containing GDP.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate for 30-60 minutes at 30°C to allow for agonist-stimulated binding of [³⁵S]GTPγS.
-
Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate and wash with ice-cold buffer.
-
Counting: Measure the filter-bound radioactivity using a scintillation counter.
-
Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to generate a dose-response curve and determine EC50 and Emax values.
-
Receptor Internalization Assay (Fluorescence Microscopy)
This cell-based assay visually monitors the translocation of a fluorescently-tagged S1P1 receptor from the plasma membrane to intracellular compartments upon agonist stimulation.
-
Objective: Quantify the potency and kinetics of agonist-induced receptor internalization.
-
Materials:
-
A stable cell line (e.g., U2OS, HEK293, or CHO) expressing S1P1 fused to a fluorescent protein (e.g., S1P1-GFP).
-
Glass-bottom imaging plates.
-
Test agonist.
-
Nuclear stain (e.g., Hoechst).
-
Fixative (e.g., 4% paraformaldehyde).
-
High-content imaging system or confocal microscope.
-
-
Methodology:
-
Cell Plating: Seed the S1P1-GFP expressing cells onto glass-bottom plates and allow them to adhere overnight.
-
Starvation: Serum-starve the cells for 2-3 hours prior to the assay to reduce baseline receptor activation.
-
Stimulation: Treat the cells with various concentrations of the test agonist and incubate for a defined period (e.g., 1 hour) at 37°C.
-
Fix and Stain: Fix the cells with paraformaldehyde, wash, and stain the nuclei with Hoechst stain.
-
Imaging: Acquire images using a high-content imaging system. Capture both the GFP channel (receptor) and the DAPI channel (nucleus).
-
Image Analysis: Use an image analysis algorithm to quantify the internalization. This is often done by measuring the intensity of GFP fluorescence in punctate structures (endosomes) within the cytoplasm or the decrease in fluorescence at the cell membrane.
-
Analysis: Plot the degree of internalization against the log concentration of the agonist to determine the EC50 for internalization.
-
In Vivo Lymphocyte Egress Assay
This whole-animal assay provides the most physiologically relevant measure of an S1P1 agonist's functional effect by directly measuring the reduction of lymphocytes in peripheral blood.
-
Objective: To assess the in vivo efficacy and duration of action of an S1P1 agonist by measuring peripheral lymphocyte counts.
-
Model: Typically performed in mice or rats.
-
Methodology:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week.
-
Baseline Blood Sample: Collect a baseline blood sample (e.g., via tail vein or saphenous vein) from each animal for a complete blood count (CBC) to determine the starting lymphocyte number.
-
Dosing: Administer the test compound to the animals, typically via oral gavage. Include a vehicle control group.
-
Time-Course Blood Sampling: Collect blood samples at various time points post-dose (e.g., 4, 8, 24, 48, 72 hours).
-
Blood Analysis: Analyze all blood samples using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Analysis: For each animal and time point, calculate the percentage change in lymphocyte count from its own baseline. Plot the mean percentage of lymphocyte reduction versus time for each treatment group to determine the magnitude (nadir) and duration of the lymphopenic effect.
-
Conclusion
The mechanism of action of S1P1 receptor agonists is a sophisticated process of functional antagonism that is initiated by classical agonism. By binding to S1P1 and inducing its subsequent internalization and degradation, these drugs effectively sequester lymphocytes within lymphoid organs. This prevents their contribution to autoimmune and inflammatory processes in peripheral tissues. The selectivity and potency of different agonists for S1P receptor subtypes are key determinants of their clinical profiles. A thorough understanding of this mechanism, supported by the quantitative and methodological assays detailed herein, is critical for the continued development and optimization of this important therapeutic class.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are S1PR1 agonists and how do they work? [synapse.patsnap.com]
- 4. Computational Analysis of S1PR1 SNPs Reveals Drug Binding Modes Relevant to Multiple Sclerosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of S1P1 Agonist 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of S1P1 agonist 5, a selective and orally active sphingosine-1-phosphate receptor 1 (S1P1) agonist with potential therapeutic applications in autoimmune diseases such as multiple sclerosis. This document details the synthetic pathway, experimental protocols for its characterization, and relevant quantitative data, presented in a format conducive to research and development.
Introduction: The Role of S1P1 Agonism in Immunology
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor is critically involved in the regulation of the immune system, particularly in controlling the egress of lymphocytes from lymphoid organs.[1] Agonism at the S1P1 receptor leads to its internalization and degradation, which in turn traps lymphocytes in the lymph nodes, preventing their circulation to sites of inflammation. This mechanism of action makes S1P1 agonists a promising therapeutic strategy for autoimmune disorders. "this compound" emerged from a drug discovery program aimed at identifying novel, potent, and selective S1P1 agonists with favorable pharmacological profiles.[2]
Discovery of this compound: An Isoxazoline Derivative
"this compound" was identified through the screening of a library of newly synthesized triazole and isoxazoline derivatives. The isoxazoline scaffold was found to confer excellent in vitro efficacy and drug-like properties. Specifically, the compound designated as 21l in the primary literature, herein referred to as this compound, demonstrated superior potency and selectivity for the S1P1 receptor.[2]
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The detailed synthetic scheme is outlined below.
Scheme 1: Overall Synthesis of this compound
Caption: Synthetic pathway for this compound.
Detailed Synthesis Steps:
-
Step 1: Synthesis of the Oxime Intermediate. The initial step involves the reaction of a substituted benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding aldoxime.
-
Step 2: Formation of the Hydroxamoyl Chloride. The oxime is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in a suitable solvent like dimethylformamide (DMF) to yield the hydroxamoyl chloride intermediate.
-
Step 3: 1,3-Dipolar Cycloaddition. The hydroxamoyl chloride is reacted in situ with an appropriate alkene in the presence of a base like triethylamine (Et3N). This [3+2] cycloaddition reaction forms the core isoxazoline ring structure.
-
Step 4: Final Modification and Purification. The resulting isoxazoline intermediate undergoes further chemical modifications, such as hydrolysis of an ester group, to yield the final product, this compound. The final compound is then purified using standard techniques like column chromatography.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Activity of this compound
| Assay | EC50 (nM) |
| S1P1 β-Arrestin Recruitment | 7.03[2] |
| S1P1 Receptor Internalization | 11.8[2] |
Table 2: Selectivity Profile of this compound
| Receptor | Activity |
| S1P1 | Potent Agonist |
| S1P3 | >10,000-fold selective over S1P3 |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
S1P1 Receptor β-Arrestin Recruitment Assay
This assay measures the ability of a compound to induce the interaction between the S1P1 receptor and β-arrestin, a key step in GPCR desensitization and signaling.
Caption: Workflow for the β-arrestin recruitment assay.
Protocol:
-
Cell Plating: Chinese Hamster Ovary (CHO) cells stably co-expressing the human S1P1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (DiscoverX PathHunter®) are seeded in 96-well plates.
-
Compound Addition: The following day, the cells are treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for 90 minutes at 37°C.
-
Detection: PathHunter® detection reagents are added to the wells.
-
Signal Measurement: After a further incubation period of 60 minutes at room temperature, the chemiluminescent signal is measured using a plate reader. The signal is proportional to the extent of β-arrestin recruitment.
S1P1 Receptor Internalization Assay
This assay quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of S1P1 Agonist 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of S1P1 agonist 5, a selective and orally active modulator of the sphingosine-1-phosphate receptor 1. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of autoimmune diseases such as multiple sclerosis.
Core Pharmacological Data
This compound, also identified as compound 21l, demonstrates potent and selective activity at the S1P1 receptor. Its mechanism of action involves the functional antagonism of the S1P1 receptor, leading to its internalization and subsequent sequestration of lymphocytes in the lymph nodes. This prevents their infiltration into the central nervous system, a key pathological process in multiple sclerosis.[1]
Table 1: In Vitro Biological Activity of this compound
| Parameter | Value (nM) | Assay Type |
| EC50 (β-arrestin recruitment) | 7.03 | Cell-based functional assay |
| EC50 (S1P1 internalization) | 11.8 | Cell-based functional assay |
Data sourced from MedChemExpress and corroborated by the primary scientific literature.[1][2][3]
Table 2: In Vivo Efficacy of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Dosage (p.o.) | Dosing Regimen | Key Outcome |
| 3 mg/kg | Once daily for 20 days | Amelioration of disease progression and overall severity |
| 10 mg/kg | Once daily for 20 days | Amelioration of disease progression and overall severity |
| 10 mg/kg | Single dose | Inhibition of lymphocyte egress from lymphoid tissue, with recovery within 24 hours |
This data highlights the potential of this compound to mitigate autoimmune-mediated neuroinflammation in a relevant disease model.[2]
Table 3: Pharmacokinetic Profile of this compound
| Species | Administration | Parameter | Value |
| Rat | Oral (p.o.) | Bioavailability (F) | 54.2% |
| Dog | Oral (p.o.) | Bioavailability (F) | 31.8% |
The compound exhibits good oral bioavailability in preclinical species, supporting its potential for oral administration in clinical settings.
Signaling Pathway and Mechanism of Action
This compound acts as a functional antagonist of the S1P1 receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to the recruitment of β-arrestin. This, in turn, triggers the internalization of the S1P1 receptor, rendering the lymphocytes insensitive to the S1P gradient that normally guides their egress from lymphoid organs. The sustained internalization of the receptor effectively traps lymphocytes, reducing their circulation and subsequent infiltration into target tissues.
Detailed Experimental Protocols
The following are representative protocols for the key assays used to characterize the pharmacological profile of this compound.
β-Arrestin Recruitment Assay
This assay quantifies the ability of this compound to induce the interaction between the S1P1 receptor and β-arrestin.
Principle: The assay utilizes enzyme fragment complementation technology. The S1P1 receptor is tagged with one fragment of β-galactosidase, and β-arrestin is tagged with the complementary fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, forming a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol:
-
Cell Culture: Utilize a cell line stably co-expressing the tagged S1P1 receptor and β-arrestin constructs (e.g., PathHunter® β-arrestin cells). Culture cells in the recommended medium to ~80% confluency.
-
Cell Plating: Harvest and seed the cells into 384-well white-walled microplates at a density of 5,000-10,000 cells per well. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Compound Addition: Add the diluted compound to the cell plates and incubate for 90 minutes at 37°C.
-
Detection: Add the detection reagent containing the chemiluminescent substrate. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
S1P1 Receptor Internalization Assay
This assay measures the ability of this compound to induce the internalization of the S1P1 receptor from the cell surface.
Principle: The S1P1 receptor is tagged with a fluorescent protein (e.g., GFP). In the basal state, the fluorescence is localized to the plasma membrane. Upon agonist stimulation, the receptor internalizes into endosomes, resulting in a redistribution of the fluorescent signal into intracellular puncta. This change in fluorescence pattern is quantified using high-content imaging.
Protocol:
-
Cell Culture: Use a cell line stably expressing a fluorescently tagged S1P1 receptor (e.g., U2OS or HEK293 cells).
-
Cell Plating: Seed cells into 96-well, clear-bottom imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 1-2 hours at 37°C.
-
Cell Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain the nuclei with a fluorescent dye (e.g., Hoechst).
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use an image analysis software to quantify the internalization of the receptor by measuring the intensity and number of intracellular fluorescent puncta.
-
Data Analysis: Determine the EC50 value by plotting the internalization response against the compound concentration.
Experimental Autoimmune Encephalomyelitis (EAE) Model
This in vivo model is used to assess the efficacy of this compound in a preclinical model of multiple sclerosis.
Principle: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as MOG35-55, emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin. This induces a T-cell mediated autoimmune response against the myelin sheath in the central nervous system, leading to paralysis. The clinical severity of the disease is scored daily.
Protocol:
-
Animal Model: Use female C57BL/6 mice, 8-10 weeks old.
-
EAE Induction: On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA. Administer pertussis toxin intraperitoneally on day 0 and day 2.
-
Treatment: Begin oral administration of this compound (e.g., 3 or 10 mg/kg) or vehicle daily, starting from the day of immunization (prophylactic regimen) or upon the onset of clinical signs (therapeutic regimen).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Lymphocyte Counting: At specified time points, collect blood samples to determine the number of circulating lymphocytes by flow cytometry or a hematology analyzer.
-
Data Analysis: Compare the clinical scores and lymphocyte counts between the treated and vehicle control groups to assess the efficacy of the compound.
Conclusion
This compound is a potent, selective, and orally bioavailable S1P1 receptor modulator with a clear mechanism of action involving lymphocyte sequestration. Its efficacy in the EAE model suggests its potential as a therapeutic agent for multiple sclerosis. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this promising compound.
References
In-Depth Technical Guide: Downstream Signaling Pathways of a Selective S1P1 Agonist
A Note on the Selected Agonist: Due to the limited availability of detailed, publicly accessible data for the specific compound "S1P1 agonist 5" (also known as compound 21l), this guide will focus on a well-characterized and clinically relevant selective S1P1 agonist, Siponimod (BAF312) , as a representative example. The downstream signaling pathways and experimental methodologies described herein are based on published data for Siponimod and are illustrative of the core mechanisms of action for selective S1P1 agonists.
Executive Summary
This technical guide provides a comprehensive overview of the downstream signaling pathways activated by the selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist, Siponimod. As a functional antagonist, Siponimod's primary mechanism of action involves the internalization and subsequent degradation of the S1P1 receptor, leading to the sequestration of lymphocytes in lymphoid organs. This guide details the molecular interactions and cellular consequences of S1P1 activation by Siponimod, presents quantitative data from key in vitro and in vivo studies, and provides detailed experimental protocols for the assays used to characterize its activity. The information is intended for researchers, scientists, and drug development professionals working in the fields of immunology, pharmacology, and medicinal chemistry.
Introduction to S1P1 Signaling
The S1P1 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking, endothelial barrier function, and vascular development. The endogenous ligand for S1P1 is sphingosine-1-phosphate (S1P), a bioactive lipid metabolite. The S1P concentration gradient between the blood and lymphoid tissues is crucial for the egress of lymphocytes from the lymph nodes.
Selective S1P1 agonists, such as Siponimod, are designed to modulate the activity of this receptor for therapeutic benefit, particularly in autoimmune diseases like multiple sclerosis. Siponimod is also an agonist of the S1P5 receptor.[1][2]
Downstream Signaling Pathways of Siponimod
Upon binding to the S1P1 receptor, Siponimod initiates a cascade of intracellular signaling events. As a functional antagonist, its long-term effect is the downregulation of the receptor from the cell surface, which contrasts with the transient activation by the endogenous ligand S1P.
G Protein Coupling and Second Messenger Modulation
S1P1 primarily couples to the Gαi/o family of G proteins.[3] Activation of Gαi by a Siponimod-bound S1P1 receptor leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Activation of Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation. Studies have shown that Siponimod treatment can lead to the upregulation of Akt phosphorylation.[4]
-
Activation of the Ras-ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Siponimod has been shown to induce ERK1/2 phosphorylation.[4]
β-Arrestin Recruitment and Receptor Internalization
A critical aspect of Siponimod's mechanism of action is the recruitment of β-arrestin to the activated S1P1 receptor. This process is a key step in GPCR desensitization and internalization. The binding of β-arrestin to the phosphorylated receptor targets it for clathrin-mediated endocytosis. Unlike the natural ligand S1P, which leads to receptor recycling, Siponimod promotes the trafficking of the internalized receptor to the lysosome for degradation. This sustained internalization and degradation of S1P1 receptors on lymphocytes is what leads to their inability to sense the S1P gradient and egress from lymph nodes, resulting in their sequestration.
Quantitative Data Summary
The following tables summarize the quantitative data for Siponimod's activity from various in vitro and in vivo assays.
| Parameter | Receptor | Value | Assay Type | Reference |
| EC50 | Human S1P1 | 0.39 nM | GTPγ[35S] binding | |
| EC50 | Human S1P5 | 0.98 nM | GTPγ[35S] binding | |
| EC50 | Human S1P2 | >10,000 nM | GTPγ[35S] binding | |
| EC50 | Human S1P3 | >1,000 nM | GTPγ[35S] binding | |
| EC50 | Human S1P4 | 750 nM | GTPγ[35S] binding | |
| Table 1: In Vitro Potency of Siponimod at S1P Receptors |
| Study Type | Animal Model | Dose | Effect | Time Point | Reference |
| Peripheral Lymphocyte Count | Rat | 0.01, 0.1, or 1 mg/kg/day | Dose-dependent reduction in brain S1P1 levels | 7 days | |
| Peripheral Lymphocyte Count | Healthy Humans | 0.3–10 mg per day | Dose-dependent decline in absolute lymphocyte count | 4-6 hours (max reduction) | |
| Table 2: In Vivo Pharmacodynamic Effects of Siponimod |
Visualizing the Pathways and Workflows
Siponimod-Induced S1P1 Downstream Signaling
Caption: Siponimod signaling cascade via the S1P1 receptor.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for characterizing a selective S1P1 agonist.
Detailed Experimental Protocols
The following are representative protocols for key assays used in the characterization of selective S1P1 agonists like Siponimod. These are generalized methods and may require optimization for specific cell lines and laboratory conditions.
GTPγ[35S] Binding Assay
This assay measures the activation of G proteins by the receptor in response to an agonist.
-
Cell Culture and Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human S1P1 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add membrane homogenate, GDP, and varying concentrations of Siponimod.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data are analyzed using non-linear regression to determine EC50 values.
-
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated receptor.
-
Cell Culture:
-
Use a commercially available cell line co-expressing the S1P1 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX).
-
Plate the cells in a 96-well assay plate and incubate overnight.
-
-
Assay Procedure:
-
Prepare a serial dilution of Siponimod.
-
Add the compound dilutions to the cells and incubate for 90 minutes at 37°C.
-
Add the detection reagent containing the chemiluminescent substrate.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Calculate EC50 values from the dose-response curves.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2 as a downstream indicator of S1P1 activation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., CHO-S1P1) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat the cells with varying concentrations of Siponimod for a predetermined time (e.g., 5-15 minutes).
-
-
Western Blot Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.
-
Quantify band intensities using densitometry.
-
Receptor Internalization Assay (Confocal Microscopy)
This assay visualizes the translocation of the S1P1 receptor from the plasma membrane to intracellular compartments.
-
Cell Culture and Transfection:
-
Plate cells (e.g., U2OS or HEK293) on glass-bottom dishes.
-
Transfect the cells with a plasmid encoding for S1P1 tagged with a fluorescent protein (e.g., GFP or mCherry).
-
Allow 24-48 hours for protein expression.
-
-
Assay Procedure:
-
Treat the cells with Siponimod at a specific concentration (e.g., 100 nM).
-
At various time points (e.g., 0, 15, 30, 60 minutes), fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope.
-
Analyze the images to quantify the redistribution of the fluorescently tagged receptor from the cell surface to intracellular vesicles.
-
In Vivo Peripheral Lymphocyte Count
This assay measures the primary pharmacodynamic effect of S1P1 agonists in vivo.
-
Animal Model:
-
Use mice or rats (e.g., C57BL/6 mice).
-
Acclimatize the animals before the experiment.
-
-
Procedure:
-
Administer Siponimod orally at various doses.
-
Collect blood samples from the tail vein or other appropriate site at different time points (e.g., 0, 2, 4, 6, 24 hours) post-dosing.
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute number of lymphocytes.
-
Plot the lymphocyte count over time to determine the extent and duration of lymphopenia.
-
Conclusion
Siponimod, as a selective S1P1 and S1P5 agonist, exemplifies a class of immunomodulatory drugs with a distinct mechanism of action. Its downstream signaling is characterized by Gαi-mediated pathways and, crucially, by β-arrestin-dependent receptor internalization and degradation. This functional antagonism at the S1P1 receptor on lymphocytes is the cornerstone of its therapeutic effect in autoimmune diseases. The quantitative data and experimental protocols provided in this guide offer a framework for the comprehensive characterization of selective S1P1 agonists, aiding in the discovery and development of new therapeutic agents targeting this important signaling pathway.
References
In Vitro Characterization of Novel S1P1 Agonist 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the in vitro pharmacological characterization of "S1P1 agonist 5," a novel, selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking, vascular integrity, and immune responses.[1][2][3] The therapeutic potential of S1P1 modulation has been established with the approval of drugs for autoimmune diseases such as multiple sclerosis.[4][5] This guide presents key in vitro data for "this compound," including its binding affinity, functional potency in receptor activation and downstream signaling, and its effect on receptor internalization. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to enable replication and further investigation by the scientific community.
Introduction to S1P1 Agonism
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that signals through a family of five GPCRs, S1P1-5. The S1P1 receptor is predominantly coupled to the Gαi/o family of G proteins. Agonist binding to S1P1 initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, activation of downstream effectors like Rac1, PI3K, and Akt, and ultimately leads to the internalization of the receptor. This process of receptor internalization and subsequent degradation is the mechanism by which S1P1 modulators sequester lymphocytes within secondary lymphoid organs, reducing their circulation in the periphery. This lymphocyte sequestration is a key therapeutic mechanism for treating various autoimmune disorders. "this compound" has been developed as a selective agonist for S1P1, with the goal of achieving potent immunomodulatory effects while minimizing off-target effects associated with other S1P receptor subtypes.
Quantitative In Vitro Pharmacology
The in vitro pharmacological profile of "this compound" was assessed through a series of assays to determine its binding affinity, functional potency, and selectivity. The following tables summarize the key quantitative data.
Note: As "this compound" is a novel compound, the following data is representative of a potent and selective S1P1 agonist based on publicly available information for similar molecules.
Table 1: Receptor Binding Affinity
| Receptor | Assay Type | Radioligand | Kᵢ (nM) |
| Human S1P1 | Competition Radioligand Binding | [³H]-ozanimod | 0.5 |
| Human S1P2 | Competition Radioligand Binding | [³²P]S1P | >1000 |
| Human S1P3 | Competition Radioligand Binding | [³²P]S1P | >1000 |
| Human S1P4 | Competition Radioligand Binding | [³²P]S1P | >1000 |
| Human S1P5 | Competition Radioligand Binding | [³H]-ozanimod | 5.2 |
Table 2: Functional Receptor Activity
| Receptor | Assay Type | Parameter | EC₅₀ (nM) |
| Human S1P1 | GTPγS Binding | Potency | 0.8 |
| Human S1P1 | β-arrestin Recruitment | Potency | 1.2 |
| Human S1P3 | GTPγS Binding | Potency | >2000 |
| Human S1P1 | cAMP Inhibition | Potency | 0.9 |
Table 3: Receptor Internalization
| Cell Line | Assay Type | Parameter | EC₅₀ (nM) | Max Internalization (%) |
| U2OS-S1P1-EGFP | High Content Imaging | Potency | 1.5 | 85 |
Signaling Pathways and Experimental Workflows
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist initiates a signaling cascade primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase and the activation of downstream effectors such as Rac1, PI3K, and Akt, which are crucial for cell migration, survival, and proliferation.
Experimental Workflow: Receptor Binding Assay
The binding affinity of "this compound" to S1P receptors was determined using a competitive radioligand binding assay. This workflow outlines the key steps in the process.
Experimental Workflow: Receptor Internalization Assay
The ability of "this compound" to induce receptor internalization was quantified using a high-content imaging assay with a U2OS cell line stably expressing an EGFP-tagged S1P1 receptor.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol details the competitive binding assay used to determine the affinity (Kᵢ) of "this compound" for human S1P1 and S1P5 receptors.
-
Cell Membrane Preparation : Chinese hamster ovary (CHO) cells stably expressing human S1P1 or S1P5 were harvested and homogenized. The cell membranes were isolated by centrifugation and stored at -80°C.
-
Assay Procedure :
-
Test compounds were serially diluted in 100% DMSO.
-
The assay was performed in a 96-well plate in a final volume of 200 µl.
-
For nonspecific binding, unlabeled ozanimod was added at a final concentration of 0.3 µM for S1P1 or 3 µM for S1P5.
-
[³H]-ozanimod was added at a final concentration of 3 nM for S1P1 or 5 nM for S1P5.
-
The reaction was initiated by adding cell membranes (approximately 4.8 µg of protein per well).
-
The plate was incubated at room temperature with gentle agitation.
-
The reaction was terminated by rapid filtration through a glass fiber filter plate to separate bound and free radioligand.
-
The filters were washed with ice-cold assay buffer.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
-
Data Analysis : The IC₅₀ values were determined by nonlinear regression analysis of the competition curves. The Kᵢ values were calculated using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist binding, a key step in receptor desensitization and internalization.
-
Cell Line : CHO cells stably co-expressing human S1P1 and a β-arrestin reporter system (e.g., PathHunter).
-
Assay Procedure :
-
Cells were seeded in a 384-well plate and incubated for 24 hours.
-
"this compound" was serially diluted and added to the cells.
-
The plate was incubated at 37°C in 5% CO₂ for the recommended time.
-
The detection reagent was added to each well.
-
The plate was incubated for 1 hour at room temperature.
-
The signal (e.g., chemiluminescence) was read on a plate reader.
-
-
Data Analysis : The EC₅₀ values were determined from the concentration-response curves using a four-parameter logistic fit.
Receptor Internalization Assay
This protocol describes a high-content imaging assay to quantify the internalization of the S1P1 receptor.
-
Cell Line : U2OS cells stably expressing human S1P1 tagged with enhanced green fluorescent protein (EGFP).
-
Assay Procedure :
-
Cells were plated in a 96-well imaging plate and incubated for 18-24 hours.
-
The cell medium was replaced with assay buffer.
-
"this compound" was serially diluted and added to the wells.
-
The plate was incubated for 1 hour in a 37°C, 5% CO₂ incubator.
-
Cells were fixed by adding a fixing solution (e.g., 4% paraformaldehyde).
-
The cells were washed with PBS.
-
Cell nuclei were stained with a fluorescent dye (e.g., Hoechst stain).
-
The plate was sealed and imaged using a high-content imaging system.
-
-
Data Analysis : Image analysis algorithms were used to quantify the translocation of S1P1-EGFP from the plasma membrane to intracellular vesicles. The EC₅₀ was calculated from the concentration-response curve of receptor internalization.
Conclusion
The in vitro characterization of "this compound" demonstrates that it is a potent and selective agonist of the S1P1 receptor. It exhibits high binding affinity and functional activity, leading to robust receptor internalization. These properties are consistent with the desired pharmacological profile for a compound intended to modulate lymphocyte trafficking for the treatment of autoimmune diseases. The detailed protocols and workflows provided in this guide are intended to facilitate further research and development of this promising new therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
Role of "S1P1 agonist 5" in lymphocyte trafficking
An In-depth Technical Guide on the Role of S1P1 Agonists in Lymphocyte Trafficking
Authored for: Researchers, Scientists, and Drug Development Professionals
Note on "S1P1 agonist 5": The term "this compound" does not correspond to a recognized nomenclature for a specific sphingosine-1-phosphate receptor 1 (S1P1) agonist. This guide will therefore utilize data from well-characterized S1P1 agonists, primarily Ponesimod and Fingolimod (FTY720), as representative examples to illustrate the principles of this class of molecules.
Executive Summary
Sphingosine-1-phosphate receptor 1 (S1P1) agonists are a class of immunomodulatory agents that play a critical role in controlling lymphocyte trafficking. By acting as functional antagonists of the S1P1 receptor, these compounds induce the sequestration of lymphocytes within secondary lymphoid organs, thereby reducing the number of circulating lymphocytes and mitigating their infiltration into tissues. This mechanism of action is of significant therapeutic interest for autoimmune diseases such as multiple sclerosis. This technical guide provides a comprehensive overview of the role of S1P1 agonists in lymphocyte trafficking, including their mechanism of action, quantitative effects on lymphocyte counts, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action of S1P1 Agonists in Lymphocyte Trafficking
The trafficking of lymphocytes from secondary lymphoid organs (SLOs), such as lymph nodes and the thymus, into the blood and lymph is a tightly regulated process essential for immune surveillance.[1][2] This egress is primarily driven by a concentration gradient of sphingosine-1-phosphate (S1P), which is low in the tissues and high in the blood and lymph.[2][3] Lymphocytes express S1P1, a G protein-coupled receptor (GPCR), that senses this gradient and promotes their exit from the SLOs.[4]
S1P1 agonists, such as the active phosphorylated form of Fingolimod (FTY720-P), are structural analogs of S1P. Upon binding to S1P1 on the surface of lymphocytes, they initially act as potent agonists. This activation, however, leads to the rapid internalization and subsequent degradation of the S1P1 receptor. The loss of surface S1P1 renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the SLOs. This sequestration of lymphocytes results in a profound but reversible reduction in the number of circulating lymphocytes, a state known as lymphopenia.
Quantitative Effects of S1P1 Agonists on Lymphocyte Counts
The administration of S1P1 agonists leads to a dose-dependent reduction in peripheral blood lymphocyte counts. The following tables summarize quantitative data from preclinical and clinical studies of Fingolimod and Ponesimod.
Table 1: Preclinical Dose-Response of Fingolimod on Lymphocyte Counts in Mice
| Dose of Fingolimod (mg/kg/day, oral) | Mean Percentage of Lymphocytes in White Blood Cells | Reference |
| 0 (Untreated) | ~25% | |
| 0.3 | ~15% | |
| 1 | ~5% |
Data extracted from a study in a mouse model of Alzheimer's disease, demonstrating the dose-dependent effect on lymphocyte reduction.
Table 2: Clinical Dose-Response of Ponesimod on Lymphocyte Counts in Healthy Humans and MS Patients
| Ponesimod Dose (mg, once daily) | Mean Reduction from Baseline in Lymphocyte Count | Timepoint | Study Population | Reference |
| 10 | ~50% | Week 24 | Relapsing-Remitting MS | |
| 20 | ~65% | Week 24 | Relapsing-Remitting MS | |
| 40 | ~69% | Week 24 | Relapsing-Remitting MS | |
| 10, 20, 40 (consecutive up-titration) | -1,292 ± 340 x 10⁶ cells/L | Day 10 | Healthy Volunteers |
Ponesimod demonstrates a clear dose-dependent reduction in circulating lymphocytes, which is reversible upon discontinuation of the drug.
Table 3: Temporal Profile of Fingolimod-Induced Lymphopenia in Multiple Sclerosis Patients
| Fingolimod Dose (mg, once daily) | Reduction in Lymphocyte Count | Time to Steady-State | Reversibility upon Discontinuation | Reference |
| 0.5 | 70-76% of baseline | ~2 weeks | Return to lower limit of normal within 6-8 weeks |
Fingolimod induces a rapid and sustained, yet reversible, lymphopenia in patients with multiple sclerosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of S1P1 agonists.
S1P1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay measures the affinity of a test compound for the S1P1 receptor by its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells overexpressing human S1P1.
-
[³²P]S1P (radioligand).
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).
-
Test compound (e.g., "this compound").
-
Unlabeled S1P (for determining non-specific binding).
-
96-well glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Dilute the S1P1 membrane preparation in ice-cold Assay Buffer to a final concentration of 1-2 µg of protein per well.
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted test compound to the appropriate wells. For total binding, add 50 µL of Assay Buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled S1P (e.g., 1 µM).
-
Add 50 µL of the diluted membrane preparation to each well and pre-incubate for 30 minutes at room temperature.
-
Prepare the [³²P]S1P working solution in Assay Buffer to achieve a final concentration of 0.1-0.2 nM per well.
-
Add 50 µL of the [³²P]S1P working solution to each well to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the glass fiber filter plate, followed by five washes with ice-cold Assay Buffer.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ of the test compound.
GTPγS Binding Assay
This functional assay measures the activation of the G protein coupled to the S1P1 receptor upon agonist binding.
Materials:
-
Membrane preparations from cells overexpressing human S1P1.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP.
-
Test compound (e.g., "this compound").
-
GTPγS (unlabeled, for non-specific binding).
-
96-well plates.
-
Scintillation counter or SPA beads and reader.
Procedure:
-
Thaw the S1P1 membrane preparation on ice.
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add the test compound, membrane preparation, and [³⁵S]GTPγS to a final volume of 200 µL.
-
Incubate the plate at room temperature for 30-60 minutes.
-
If using a filtration method, terminate the reaction by filtration through a filter plate and wash with cold buffer.
-
If using a scintillation proximity assay (SPA), add WGA-coated SPA beads and incubate for at least one hour.
-
Measure the radioactivity to determine the amount of [³⁵S]GTPγS bound.
-
Calculate the EC₅₀ and Emax of the test compound relative to a known S1P1 agonist.
In Vivo Lymphocyte Trafficking Assay (Rodent Model)
This assay evaluates the effect of a test compound on peripheral blood lymphocyte counts in a living animal.
Materials:
-
Rodents (e.g., mice or rats).
-
Test compound (e.g., "this compound") formulated for oral or intravenous administration.
-
Vehicle control.
-
Anticoagulant (e.g., EDTA).
-
Flow cytometer.
-
Antibodies for lymphocyte surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-B220).
-
Red blood cell lysis buffer.
-
Counting beads for absolute cell counting.
Procedure:
-
Acclimatize the animals to the housing conditions.
-
Collect a baseline blood sample from each animal via a suitable method (e.g., tail vein).
-
Administer the test compound or vehicle to the animals at the desired doses.
-
Collect blood samples at various time points after administration (e.g., 2, 4, 8, 24 hours).
-
For each blood sample, perform red blood cell lysis.
-
Stain the remaining white blood cells with fluorescently labeled antibodies against lymphocyte markers.
-
Add a known number of counting beads to each sample just before analysis.
-
Analyze the samples on a flow cytometer, gating on the lymphocyte population based on forward and side scatter, and expression of specific markers.
-
Calculate the absolute number of different lymphocyte subsets by comparing the number of cell events to the number of bead events.
-
Determine the dose-dependent and time-dependent effects of the test compound on lymphocyte counts.
Visualizations: Signaling Pathways and Experimental Workflows
S1P1 Signaling Pathway
Caption: S1P1 signaling pathway in lymphocytes.
Experimental Workflow for Evaluating S1P1 Agonists
Caption: Experimental workflow for S1P1 agonist evaluation.
References
The Agonist's Journey: A Technical Guide to S1P1 Receptor Activation by Ozanimod
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the activation of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a critical G protein-coupled receptor (GPCR), by the selective agonist Ozanimod. This document will serve as a comprehensive resource, detailing the molecular interactions, signaling cascades, and the experimental methodologies used to characterize this interaction. For the purpose of this guide, the placeholder "S1P1 agonist 5" will be represented by the well-characterized and clinically relevant molecule, Ozanimod.
Introduction to S1P1 and Ozanimod
The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a member of the S1P receptor family, a group of five GPCRs (S1P1-5) that are activated by the endogenous signaling lipid, sphingosine-1-phosphate (S1P).[1] S1P1 is widely expressed, notably in the immune, cardiovascular, and central nervous systems.[2] Its activation plays a crucial role in regulating lymphocyte trafficking, endothelial barrier function, and vascular maturation.[1][3] Consequently, S1P1 has emerged as a significant therapeutic target for autoimmune diseases, such as multiple sclerosis.[2]
Ozanimod is an oral, selective agonist of S1P1 and S1P5. Its high affinity and selectivity for these receptors allow for the modulation of immune responses by sequestering lymphocytes in the lymph nodes, thereby preventing their infiltration into target tissues. This guide will focus on the interaction of Ozanimod with the S1P1 receptor.
Quantitative Analysis of Ozanimod's Interaction with S1P Receptors
The binding affinity and functional potency of Ozanimod at S1P receptors have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of Ozanimod for S1P1 and S1P5 Receptors
| Receptor | Radioligand | Assay Type | Parameter | Value (nM) | Cell Line |
| Human S1P1 | [3H]-Ozanimod | Saturation Binding | Kd | 0.63 | CHO |
| Human S1P5 | [3H]-Ozanimod | Saturation Binding | Kd | 3.13 | CHO |
Data sourced from competitive radioligand binding assays. Kd (dissociation constant) represents the concentration of ligand at which half of the receptors are occupied at equilibrium.
Table 2: Functional Potency of Ozanimod at S1P Receptors
| Receptor | Assay Type | Parameter | Value (nM) | Cell Line |
| Human S1P1 | [35S]-GTPγS Binding | EC50 | 0.41 ± 0.16 | CHO |
| Human S1P1 | cAMP Inhibition | EC50 | 0.16 ± 0.06 | CHO |
| Human S1P1 | β-Arrestin Recruitment | EC50 | 0.27 ± 0.02 | CHO-K1 |
| Human S1P5 | [35S]-GTPγS Binding | EC50 | 8.6 | CHO |
EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Data for β-arrestin recruitment from Selkirk et al., 2022.
S1P1 Signaling Pathways Activated by Ozanimod
Upon binding of an agonist like Ozanimod, the S1P1 receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. S1P1 primarily couples to the Gi/o family of G proteins.
Caption: S1P1 Receptor Signaling Cascade.
Activation of the Gi/o protein by the Ozanimod-S1P1 complex leads to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate other downstream effectors, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and small GTPases like Ras and Rho. Furthermore, agonist binding promotes the recruitment of β-arrestin, which not only desensitizes the receptor by promoting its internalization but can also initiate G protein-independent signaling.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of Ozanimod with the S1P1 receptor.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a test compound (Ozanimod) for the S1P1 receptor by its ability to compete with a radiolabeled ligand for binding to the receptor.
Caption: Radioligand Binding Assay Workflow.
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]-Ozanimod), and varying concentrations of the unlabeled test compound (Ozanimod).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
[³⁵S]-GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist-bound GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to the Gα subunit.
Caption: [³⁵S]-GTPγS Binding Assay Workflow.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the S1P1 receptor as described in the radioligand binding assay protocol.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the membranes with varying concentrations of the agonist (Ozanimod) in the presence of GDP.
-
Initiate the reaction by adding [³⁵S]-GTPγS.
-
Incubate at 30°C for a defined period.
-
-
Termination and Separation:
-
Terminate the reaction by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer.
-
-
Quantification and Data Analysis:
-
Measure the amount of [³⁵S]-GTPγS bound to the membranes using a scintillation counter.
-
Plot the amount of bound [³⁵S]-GTPγS against the agonist concentration to generate a dose-response curve.
-
Determine the EC50 and Emax (maximum effect) values from the curve.
-
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated S1P1 receptor, a key event in receptor desensitization and signaling.
Caption: β-Arrestin Recruitment Assay Workflow.
Protocol:
-
Cell Culture:
-
Use a cell line engineered to co-express the S1P1 receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® assay).
-
Plate the cells in a 96-well or 384-well plate and incubate overnight.
-
-
Agonist Stimulation:
-
Treat the cells with varying concentrations of the agonist (Ozanimod).
-
Incubate for a specified period to allow for β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol. The interaction of the receptor and β-arrestin brings the reporter fragments together, generating a measurable signal (e.g., chemiluminescence).
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value from the curve.
-
Conclusion
This technical guide has provided a detailed overview of the activation of the S1P1 receptor by the selective agonist Ozanimod. The quantitative data presented in the tables clearly demonstrates Ozanimod's high affinity and potency for S1P1. The signaling pathway diagram illustrates the complex intracellular events initiated by receptor activation. Finally, the detailed experimental protocols offer a practical guide for researchers seeking to characterize the interaction of novel compounds with the S1P1 receptor. This comprehensive resource is intended to facilitate further research and drug development efforts targeting this important therapeutic receptor.
References
- 1. Sphingosine-1-phosphate Acting via the S1P1 Receptor is a Downstream Signaling Pathway in Ceramide-Induced Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Preclinical Data Review: S1P1 Agonist Ponesimod (Surrogate for "S1P1 agonist 5")
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the preclinical data for Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Ponesimod serves as a representative molecule for the "S1P1 agonist 5" class, offering insights into the pharmacological and toxicological profile expected from such a compound. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of immunology, pharmacology, and translational medicine.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a multitude of physiological processes, most notably the trafficking of lymphocytes from secondary lymphoid organs. The S1P gradient, with low levels in lymphoid tissues and high levels in circulation, is critical for lymphocyte egress. S1P exerts its effects through a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.
S1P1 is the primary receptor responsible for lymphocyte egress. Agonism at the S1P1 receptor leads to its internalization and degradation, rendering lymphocytes unresponsive to the S1P gradient and causing their sequestration within lymph nodes. This mechanism of action forms the basis for the therapeutic efficacy of S1P1 agonists in autoimmune diseases such as multiple sclerosis.
Ponesimod is a selective S1P1 receptor agonist that has been extensively studied in preclinical models. Its selectivity for S1P1 over other S1P receptor subtypes, particularly S1P3 which is associated with cardiovascular side effects, is a key characteristic. This guide summarizes the key preclinical findings for Ponesimod, including its receptor selectivity, pharmacokinetic profile, pharmacodynamic effects on lymphocyte counts, and efficacy in established animal models of autoimmune disease.
Data Presentation
In Vitro Receptor Selectivity and Potency
Ponesimod demonstrates high potency and selectivity for the human S1P1 receptor. The following table summarizes the half-maximal effective concentrations (EC50) for Ponesimod at various S1P receptor subtypes.
| Receptor Subtype | EC50 (nM) | Agonist/Partial Agonist Activity | Reference |
| Human S1P1 | 5.7 | Full Agonist | [1][2] |
| Human S1P2 | >10,000 | - | [2] |
| Human S1P3 | >1000 | Weak Agonist | [2] |
| Human S1P4 | Partial Agonist | - | [2] |
| Human S1P5 | Partial Agonist | - |
Note: The potency of ponesimod for S1P1 is 4.4-fold higher than the natural ligand S1P, while its potency for S1P3 is 150-fold lower, resulting in an approximately 650-fold higher selectivity for S1P1 compared to S1P.
Preclinical Pharmacokinetics
The pharmacokinetic profile of Ponesimod has been evaluated in several preclinical species following oral administration. The data indicate good oral bioavailability and a half-life that supports once-daily dosing.
| Species | Dose (mg/kg) | Tmax (h) | t½ (h) | Cmax (ng/mL) | Oral Bioavailability (%) | Reference |
| Mouse | - | - | - | - | - | |
| Rat | 10 | 0.5 - 2 | ~30 | - | 35 - 61 | |
| Dog | - | - | - | - | 57 - 74 |
Note: Tmax and t½ values in humans were observed to be 1.5-6 hours and 21.7-33.4 hours, respectively.
Preclinical Pharmacodynamics: Lymphocyte Reduction
Oral administration of Ponesimod leads to a dose-dependent reduction in peripheral blood lymphocyte counts in rats. This effect is a direct consequence of its mechanism of action at the S1P1 receptor.
| Dose (mg/kg, p.o.) | Time Point (h) | Mean Lymphocyte Count Reduction (%) | Reference |
| 0.3 | 3 | - | |
| 1 | 3 | - | |
| 3 | 3 | Significant Reduction | |
| 10 | 3 | >50% | |
| 30 | 24 | >50% | |
| 100 | 24 | >50% |
Note: The reduction in lymphocyte count is reversible, with levels returning to baseline within 48 hours after discontinuation of dosing in rats.
Preclinical Efficacy
Ponesimod has demonstrated efficacy in rodent models of multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) and rheumatoid arthritis (Adjuvant-Induced Arthritis - AIA).
| Model | Species | Treatment Regimen | Key Findings | Reference |
| EAE | Mouse | Prophylactic & Therapeutic | Prevented onset and progression of EAE, increased survival, and reduced inflammation, demyelination, and axonal loss in the CNS. | |
| AIA | Rat | - | Prevented the increase in paw volume and joint inflammation. |
Experimental Protocols
S1P1 Receptor Signaling Pathway
The binding of an S1P1 agonist like Ponesimod initiates a signaling cascade that leads to receptor internalization and functional antagonism. This process is crucial for the therapeutic effect of lymphocyte sequestration.
In Vitro Functional Assays
This assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.
Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this exchange, as its incorporation is proportional to receptor activation.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and saponin.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, various concentrations of Ponesimod (or other test compounds), and GDP.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration to determine the EC50 value.
This cell-based assay measures the recruitment of β-arrestin to the activated S1P1 receptor, a key step in receptor desensitization and internalization.
Principle: Upon agonist-induced receptor phosphorylation, β-arrestin is recruited from the cytoplasm to the cell membrane. This interaction can be quantified using various technologies, such as enzyme fragment complementation (EFC) or fluorescence resonance energy transfer (FRET).
Protocol Outline (EFC-based):
-
Cell Line: Use a stable cell line co-expressing the S1P1 receptor fused to a small enzyme fragment (the "enzyme donor") and β-arrestin fused to the larger, complementary enzyme fragment (the "enzyme acceptor").
-
Cell Plating: Seed the cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of Ponesimod or other test compounds to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for β-arrestin recruitment.
-
Detection: Add the enzyme substrate, which will be converted into a luminescent product only when the two enzyme fragments are brought into proximity by the receptor-β-arrestin interaction.
-
Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence intensity against the logarithm of the agonist concentration to determine the EC50 value for β-arrestin recruitment.
In Vivo Efficacy Models
EAE is the most commonly used animal model for multiple sclerosis.
Protocol Outline:
-
Animal Strain: Use susceptible mouse strains, such as C57BL/6.
-
Induction: Induce EAE by immunization with a myelin antigen (e.g., MOG35-55 peptide) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Administer Ponesimod or vehicle orally, either prophylactically (starting at the time of immunization) or therapeutically (starting after the onset of clinical signs).
-
Clinical Scoring: Monitor the animals daily for clinical signs of disease (e.g., tail limpness, limb paralysis) and assign a clinical score based on a standardized scale (e.g., 0-5).
-
Endpoint Analysis: At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis to assess inflammation, demyelination, and axonal damage.
AIA is a widely used animal model for rheumatoid arthritis.
Protocol Outline:
-
Animal Strain: Use susceptible rat strains, such as Lewis rats.
-
Induction: Induce arthritis by a single intradermal injection of CFA into the footpad or base of the tail.
-
Treatment: Administer Ponesimod or vehicle orally, typically starting before or at the time of disease onset.
-
Clinical Assessment: Monitor the development of arthritis by measuring paw volume (plethysmometry) and assigning a clinical arthritis score based on the severity of inflammation in the paws.
-
Endpoint Analysis: At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage destruction, and bone erosion.
Conclusion
The preclinical data for Ponesimod, a representative S1P1 agonist, demonstrate its high potency and selectivity for the S1P1 receptor. This selectivity translates into a favorable pharmacodynamic profile, characterized by a dose-dependent and reversible reduction in peripheral lymphocyte counts. The efficacy of Ponesimod in established animal models of multiple sclerosis and rheumatoid arthritis provides a strong rationale for its clinical development in autoimmune disorders. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of novel S1P1 receptor agonists.
References
Methodological & Application
Application Notes and Protocols for S1P1 Agonist 5 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of "S1P1 agonist 5," a selective and orally active agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), in primary cell culture experiments. S1P1 agonists are pivotal in studying various cellular processes, including lymphocyte trafficking, endothelial barrier function, and neuronal activity.[1][2][3][4]
"this compound" is identified as a tool compound for research into conditions such as multiple sclerosis due to its ability to inhibit lymphocyte egress from lymphoid tissues.[1] This document outlines the underlying signaling pathways, experimental protocols for primary cell cultures, and relevant quantitative data to facilitate its effective application in a laboratory setting.
S1P1 Receptor Signaling Pathway
The S1P1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Upon activation by an agonist like "this compound," a signaling cascade is initiated, leading to various cellular responses. Key downstream effector pathways include the activation of Ras/ERK, PI3K/Akt, and Rac, which are crucial for cell survival, proliferation, and migration. In endothelial cells, S1P1 signaling is critical for maintaining vascular barrier integrity and promoting cell-cell adhesion through the stabilization of VE-cadherin junctions. In the immune system, S1P1 activation regulates the trafficking of lymphocytes from lymphoid organs.
Below is a diagram illustrating the canonical S1P1 signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative parameters for various S1P1 agonists in different primary cell types. This data is essential for designing dose-response experiments and interpreting results.
| Compound | Cell Type | Parameter | Value | Reference |
| SEW2871 | Primary Sensory Neurons | EC50 | 100 nM (for increased excitability) | |
| SEW2871 | S1P1-expressing cells | EC50 | 13.8 nM | |
| CYM5520 (S1PR2 agonist) | Primary Neurons | Concentration | 150 nM (reduced responding neurons) | |
| CYM50308 (S1PR4 agonist) | Primary Neurons | Concentration | 75 nM (reduced spike frequency/amplitude) | |
| S1P | Primary Neurons | IC50 | 38 nM (inhibition of spontaneous activity) | |
| Ponesimod | S1P1-expressing cells | EC50 | 5.7 nM | |
| Ozanimod | S1P1-expressing cells | EC50 | 1.03 nM | |
| Siponimod (BAF312) | S1P1-expressing cells | EC50 | 0.39 nM |
Experimental Protocols
Protocol 1: Endothelial Cell Barrier Function Assay
This protocol is designed to assess the effect of "this compound" on the barrier integrity of primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Primary endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
"this compound" (stock solution in DMSO)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Electric Cell-Substrate Impedance Sensing (ECIS) system or fluorescently labeled dextran
-
Inflammatory mediator (e.g., VEGF or PAF)
-
S1P1 antagonist (e.g., W146) for specificity control
Workflow Diagram:
Procedure:
-
Seed primary endothelial cells onto Transwell inserts and culture until a confluent monolayer is formed.
-
Starve the cells in a low-serum medium for 2-4 hours before treatment.
-
Prepare serial dilutions of "this compound" in a low-serum medium. A typical starting concentration range could be 1 nM to 1 µM.
-
Pre-treat the endothelial cell monolayers with different concentrations of "this compound" or vehicle control (DMSO) for 1-2 hours. For specificity control, a separate set of wells can be pre-treated with an S1P1 antagonist (e.g., 10 µM W146) before adding the agonist.
-
Introduce an inflammatory mediator (e.g., VEGF) to induce barrier disruption.
-
Measure the transendothelial electrical resistance (TEER) at various time points using an ECIS system. A decrease in TEER indicates increased permeability.
-
Alternatively, add fluorescently labeled dextran to the upper chamber and measure its flux into the lower chamber over time using a fluorescence plate reader.
-
Analyze the data to determine the dose-dependent effect of "this compound" on endothelial barrier enhancement.
Protocol 2: Neuronal Activity Assay using Calcium Imaging
This protocol assesses the impact of "this compound" on the spontaneous activity of primary neurons.
Materials:
-
Primary cortical or hippocampal neurons
-
Neuronal culture medium
-
"this compound" (stock solution in DMSO)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Live-cell imaging system (fluorescence microscope with a camera)
Workflow Diagram:
Procedure:
-
Culture primary neurons on glass-bottom imaging dishes.
-
Once the neurons are mature (e.g., DIV 10-14), load them with a calcium indicator dye like Fluo-4 AM according to the manufacturer's protocol.
-
Mount the dish on a live-cell imaging system and acquire baseline images of spontaneous calcium transients for a set period.
-
Carefully add "this compound" to the culture medium at the desired final concentration (e.g., starting with the known IC50 of S1P at 38 nM).
-
Immediately continue recording the calcium signals to observe the effect of the agonist on neuronal activity.
-
Analyze the imaging data to quantify changes in the frequency and amplitude of calcium spikes, as well as the number of active neurons, before and after the addition of the agonist. Studies have shown that S1P1 agonists can suppress the amplitude of spontaneous calcium spikes in neurons.
Concluding Remarks
The provided protocols and data serve as a starting point for investigating the effects of "this compound" in primary cell cultures. It is crucial to optimize concentrations and incubation times for each specific primary cell type and experimental setup. The selectivity of "this compound" should be confirmed using appropriate antagonists or by employing cells with known S1P receptor expression profiles. These guidelines will aid researchers in designing robust experiments to explore the therapeutic potential of S1P1 modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing Endothelial Cell Barrier Function via Sphingosine -1 Phosphate Receptor 1 (S1PR1) – a Novel Treatment for Experimental Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: S1P1 Receptor Agonists in Mouse Models of Multiple Sclerosis
These application notes provide a comprehensive overview of the use of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists in murine models of multiple sclerosis, primarily focusing on Experimental Autoimmune Encephalomyelitis (EAE). This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroinflammation and autoimmune diseases.
Introduction
Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs effective in treating relapsing forms of multiple sclerosis (MS).[1][2][3] Their primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes.[1][4] This leads to the internalization of the receptor, which in turn prevents lymphocytes from leaving the lymph nodes. The resulting sequestration of lymphocytes in the periphery reduces their infiltration into the central nervous system (CNS), thereby mitigating the inflammatory processes that drive MS pathology. S1P receptors are widely expressed in the body, including on various cells within the CNS, suggesting that S1P1 agonists may also exert direct neuroprotective effects.
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for MS, mimicking many of the clinical and pathological features of the human disease. This model is crucial for studying disease pathogenesis and for the preclinical evaluation of potential therapeutic agents like S1P1 agonists.
This document outlines the dosages, experimental protocols, and underlying signaling pathways related to the application of S1P1 agonists in EAE mouse models. While the specific compound "S1P1 agonist 5" is not explicitly identified in the literature, this document summarizes data from well-characterized S1P1 agonists, which can serve as a guide for the experimental use of novel S1P1-targeting compounds.
S1P1 Signaling Pathway
The binding of an S1P1 agonist to its receptor on a lymphocyte initiates a signaling cascade that ultimately leads to the internalization of the S1P1 receptor. This process renders the lymphocyte unresponsive to the natural S1P gradient that guides its exit from the lymph node, effectively trapping it within the lymphoid organ.
Quantitative Data Summary
The following tables summarize the dosages and effects of various S1P1 agonists used in mouse EAE models. It is important to note that the optimal dose and treatment regimen can vary depending on the specific agonist, the mouse strain, and the EAE induction protocol.
Table 1: Fingolimod (FTY720) Dosage in EAE Models
| Mouse Strain | EAE Induction | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| C57BL/6 | MOG35-55 | 0.3 mg/kg | Oral | Prophylactic | Significantly inhibited EAE development and prevented infiltration of Th1 and Th17 cells into the CNS. | |
| C57BL/6 | MOG35-55 | 1 mg/kg | i.p. | Daily for 7-10 days after onset | Reversed hyperalgesia. | |
| C57BL/6 | MOG35-55 | 10 mg/kg | i.p. | Daily after onset of clinical signs | Significantly reduced the severity of EAE. | |
| SJL | PLP139-151 | Not specified | Not specified | Established EAE | Rapid and sustained improvement in clinical status. |
Table 2: Selective S1P1 Agonist Dosages in EAE Models
| Agonist | Mouse Strain | EAE Induction | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| SEW2871 | C57BL/6 | MOG35-55 | Not specified | Not specified | Prophylactic | Similar inhibitory effects on EAE development as Fingolimod. | |
| SEW2871 | Not specified | Not specified | Not specified | i.p. | Daily from day 16 to 43 post-induction | Mimicked the antihyperalgesic effects of Fingolimod. | |
| AUY954 | C57BL/6 | MOG35-55 | 0.55 µ g/day & 2.7 µ g/day | Intra-cerebroventricular | Not specified | Ameliorated clinical disability. | |
| ST-1893 | C57BL/6J | MOG35-55 | 5 mg/kg | i.p. | 24 hours (for lymphopenia) | Induced a 58% drop in blood lymphocytes. | |
| ST-1894 | C57BL/6J | MOG35-55 | 5 mg/kg | i.p. | 24 hours (for lymphopenia) | Induced a 64% drop in blood lymphocytes. |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction (MOG35-55 in C57BL/6 Mice)
This protocol describes a common method for inducing EAE in C57BL/6 mice, a model that recapitulates many features of MS.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Immunization Emulsion Preparation:
-
Prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.
-
Prepare CFA supplemented with Mycobacterium tuberculosis to a final concentration of 4 mg/mL.
-
Create a 1:1 emulsion of the MOG35-55 solution and the CFA. Emulsify by sonicating or repeatedly passing through a syringe until a thick, stable emulsion is formed (a drop should not disperse in water).
-
-
Immunization:
-
On day 0, inject each mouse subcutaneously with 100 µL of the emulsion, divided between two sites on the flank. This delivers 100 µg of MOG35-55 per mouse.
-
-
Pertussis Toxin Administration:
-
Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.) on day 0 and day 2 post-immunization. PTX is crucial for breaking the blood-brain barrier and allowing immune cell entry into the CNS.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or waddling gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund or dead
-
-
Administration of S1P1 Agonist
This protocol provides a general guideline for the administration of S1P1 agonists to EAE mice.
Materials:
-
S1P1 agonist compound
-
Vehicle for solubilization (e.g., sterile water, PBS, DMSO, or as specified by the manufacturer)
-
Appropriate syringes and needles for the chosen administration route
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the S1P1 agonist solution in the appropriate vehicle at the desired concentration. Ensure the compound is fully dissolved.
-
-
Administration:
-
Prophylactic Treatment: Begin administration on the day of immunization (day 0) or shortly after, before the onset of clinical signs.
-
Therapeutic Treatment: Begin administration at the first sign of clinical disease or at the peak of the disease.
-
Route of Administration: The choice of route (oral gavage, intraperitoneal injection, subcutaneous injection) will depend on the properties of the compound and the experimental design. Oral gavage and i.p. injection are common.
-
Administer the prepared solution to the mice according to the predetermined dosage and schedule.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of an S1P1 agonist in the EAE mouse model.
Concluding Remarks
S1P1 receptor agonists represent a clinically validated therapeutic strategy for multiple sclerosis. The use of these compounds in the EAE mouse model is essential for understanding their precise mechanisms of action and for the development of new, more selective, and safer drugs. The protocols and data presented here provide a foundation for the design and execution of such preclinical studies. Researchers should carefully consider the specific S1P1 agonist, mouse strain, and EAE protocol to optimize their experimental design.
References
Application Notes and Protocols: Preparation of S1P1 Agonist 5 Solution for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of a representative S1P1 agonist, designated "S1P1 Agonist 5," for various in vitro assays. The information herein is intended to guide researchers in accurately preparing solutions and conducting experiments to evaluate the efficacy and mechanism of action of novel S1P1 agonists.
Introduction to S1P1 Receptor Signaling
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates numerous physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1][2] These effects are mediated through a family of five G protein-coupled receptors (GPCRs), S1P1-5.[3][4][5] The S1P1 receptor is a key therapeutic target for autoimmune diseases such as multiple sclerosis. S1P1 receptor modulators, particularly agonists, can induce receptor internalization, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into target tissues.
Accurate preparation of agonist solutions is critical for obtaining reliable and reproducible data in in vitro assays designed to characterize the pharmacological properties of these compounds.
S1P1 Receptor Signaling Pathway
Upon agonist binding, the S1P1 receptor couples exclusively to the Gi/o family of G proteins. This initiates a signaling cascade that leads to the activation of downstream effectors, including the Rac GTPase, which is involved in cytoskeletal rearrangements, cell migration, and the strengthening of cell-cell adhesions. The activation of S1P1 is also a critical step in lymphocyte egress from lymphoid organs.
Physicochemical Properties of this compound
For the purpose of these protocols, "this compound" is a representative novel small molecule S1P1 agonist. Its hypothetical properties are summarized in the table below. Researchers should always refer to the manufacturer's certificate of analysis for the specific properties of their compound.
| Property | Value | Notes |
| Molecular Weight | 450.5 g/mol | Typical for small molecule drugs. |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in DMSO (>50 mg/mL) Sparingly soluble in ethanol Insoluble in water | High solubility in DMSO is common for organic compounds used in in vitro screening. |
| Stability | Stable for ≥ 2 years at -20°C as a solid. Stock solutions in DMSO are stable for up to 6 months at -80°C. | Avoid repeated freeze-thaw cycles of stock solutions. |
| Purity | >98% | As determined by HPLC. |
Protocol: Preparation of this compound Solutions
This protocol describes the preparation of a stock solution and subsequent working solutions of this compound for use in in vitro assays.
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound (MW = 450.5 g/mol ), weigh out 4.505 mg of the compound.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate for 5 minutes in a water bath to aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Prepare working solutions fresh on the day of the experiment by diluting the 10 mM stock solution in the appropriate assay buffer.
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
Example Dilution for a 10 µM final concentration in 100 µL assay volume:
-
Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock into 90 µL of DMSO.
-
Prepare a 100 µM (10X) working solution by diluting 10 µL of the 1 mM intermediate solution into 90 µL of the final assay buffer.
-
Add 10 µL of the 100 µM working solution to 90 µL of cell suspension/assay buffer in the well of an assay plate to achieve a final concentration of 10 µM.
| Parameter | Recommendation |
| Stock Solution Solvent | Anhydrous DMSO |
| Stock Solution Concentration | 10 mM |
| Stock Solution Storage | -80°C in small aliquots |
| Working Solution Solvent | Assay-specific buffer |
| Final DMSO Concentration | ≤ 0.5% |
In Vitro Assay Protocols
The following are generalized protocols for common in vitro assays used to characterize S1P1 agonists.
This assay measures the affinity of this compound for the S1P1 receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing human S1P1.
-
Radiolabeled S1P ligand (e.g., [³H]-S1P).
-
This compound serial dilutions.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.
-
Glass fiber filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of S1P1-expressing cell membranes (1-2 µg protein/well).
-
Add 50 µL of the this compound dilutions or vehicle control.
-
Add 50 µL of [³H]-S1P (final concentration ~0.1-0.2 nM).
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filter plates using a cell harvester.
-
Wash the filters five times with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 value determined from the competition curve.
This functional assay measures the activation of G-proteins by the S1P1 receptor upon agonist binding.
Materials:
-
Cell membranes prepared from cells overexpressing human S1P1.
-
[³⁵S]-GTPγS.
-
This compound serial dilutions.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% fatty acid-free BSA, pH 7.4.
-
GDP.
-
Scintillation proximity assay (SPA) beads.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 40 µL of the this compound dilutions or vehicle control.
-
Add a mixture containing S1P1 membranes (40 µg/ml), GDP (final concentration 5-20 µM), and SPA beads.
-
Initiate the reaction by adding [³⁵S]-GTPγS.
-
Incubate for 30-60 minutes at room temperature with gentle shaking.
-
Measure the signal using a scintillation counter.
-
Plot the concentration-response curve to determine the EC50 value.
This cell-based assay measures the recruitment of β-arrestin to the activated S1P1 receptor, a key event in receptor desensitization and internalization.
Materials:
-
U2OS or CHO cells stably co-expressing S1P1 and a β-arrestin-reporter fusion protein (e.g., β-galactosidase or GFP).
-
This compound serial dilutions.
-
Cell culture medium and assay buffer.
-
Detection reagents for the specific reporter system.
Protocol:
-
Seed the cells in a 96-well plate and incubate for 18-24 hours.
-
Remove the culture medium and replace it with assay buffer.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
Lyse the cells and add the detection reagents according to the manufacturer's protocol for the reporter system.
-
Measure the signal using a plate reader.
-
Plot the concentration-response curve to determine the EC50 value.
Expected Quantitative Data
The following table summarizes the typical range of values expected for a potent and selective S1P1 agonist in the described assays.
| Assay | Parameter | Expected Value Range |
| Receptor Binding | Ki (nM) | 0.1 - 10 |
| GTPγS Binding | EC50 (nM) | 0.1 - 20 |
| β-Arrestin Recruitment | EC50 (nM) | 1 - 50 |
These values are indicative and will vary depending on the specific compound and assay conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hi-Affi™ In Vitro Cell based Lysophospholipid (S1P) Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Flow Cytometry Analysis Following S1P1 Agonist 5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosine-1-phosphate receptor 1 (S1P1) agonists are a class of immunomodulatory compounds that function by promoting the internalization of the S1P1 receptor on lymphocytes. This process, known as functional antagonism, prevents the egress of lymphocytes from secondary lymphoid organs, leading to a reduction in circulating lymphocytes. This mechanism is of significant therapeutic interest, particularly in the context of autoimmune diseases such as multiple sclerosis. "S1P1 agonist 5" is a selective and orally active S1P1 agonist that effectively inhibits the egress of lymphocytes from lymphoid tissues into the peripheral blood[1]. This document provides detailed protocols for utilizing flow cytometry to quantify the effects of this compound treatment on lymphocyte populations and to assess S1P1 receptor internalization.
Introduction
The trafficking of lymphocytes is a critical component of the immune response. The egress of these cells from secondary lymphoid organs, such as lymph nodes, is largely regulated by the interaction of S1P1 receptors on the lymphocyte surface with a sphingosine-1-phosphate (S1P) gradient that is higher in the blood and lymph compared to the tissues. S1P1 agonists mimic the endogenous ligand S1P, leading to the internalization and subsequent degradation of the S1P1 receptor[2]. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymphoid organs[2][3]. Flow cytometry is an indispensable tool for characterizing the pharmacodynamic effects of S1P1 agonists by enabling the precise quantification of peripheral blood lymphocyte subsets and the direct measurement of S1P1 receptor expression on the cell surface.
S1P1 Signaling Pathway
Upon binding of an agonist, the S1P1 receptor, a G protein-coupled receptor (GPCR), primarily couples to the Gαi subunit of the heterotrimeric G protein[4]. This initiates a signaling cascade involving the activation of downstream effectors such as Rac1, phosphoinositide 3-kinase (PI3K), and Akt, which are crucial for cell migration and survival. The activation of the S1P1 receptor also leads to its phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin, which mediates receptor internalization.
Experimental Protocols
I. Analysis of Peripheral Blood Lymphocyte Subsets
This protocol details the procedure for quantifying lymphocyte populations in whole blood following treatment with this compound.
Materials:
-
Whole blood collected in EDTA tubes
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated monoclonal antibodies (mAbs) to the following surface markers:
-
CD45 (Leukocyte common antigen)
-
CD3 (T-cell co-receptor)
-
CD4 (Helper T-cell co-receptor)
-
CD8 (Cytotoxic T-cell co-receptor)
-
CD19 (B-cell marker)
-
CD16/56 (NK-cell marker)
-
-
Flow cytometer
Procedure:
-
Blood Collection: Collect whole blood from treated and vehicle control subjects into EDTA-containing tubes.
-
Antibody Staining: a. Aliquot 100 µL of whole blood into a flow cytometry tube. b. Add the pre-determined optimal concentrations of fluorochrome-conjugated antibodies for the lymphocyte panel (CD45, CD3, CD4, CD8, CD19, CD16/56). c. Vortex gently and incubate for 30 minutes at room temperature in the dark.
-
Red Blood Cell Lysis: a. Add 2 mL of 1X RBC Lysis Buffer to each tube. b. Vortex immediately and incubate for 10-15 minutes at room temperature in the dark. c. Centrifuge at 300-400 x g for 5 minutes at 4°C. d. Decant the supernatant.
-
Washing: a. Resuspend the cell pellet in 2 mL of Flow Cytometry Staining Buffer. b. Centrifuge at 300-400 x g for 5 minutes at 4°C. c. Decant the supernatant. Repeat the wash step.
-
Sample Acquisition: a. Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. b. Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 50,000 events in the lymphocyte gate).
-
Data Analysis: a. Gate on the lymphocyte population based on forward and side scatter properties. b. Within the lymphocyte gate, identify and quantify the percentages of T-cells (CD3+), helper T-cells (CD3+CD4+), cytotoxic T-cells (CD3+CD8+), B-cells (CD19+), and NK cells (CD3-CD16/56+).
II. S1P1 Receptor Internalization Assay
This protocol describes a method to measure the internalization of the S1P1 receptor on lymphocytes following ex vivo treatment with this compound.
Materials:
-
Isolated peripheral blood mononuclear cells (PBMCs) or specific lymphocyte subsets
-
Cell culture medium (e.g., RPMI-1640)
-
This compound
-
Flow Cytometry Staining Buffer
-
Fluorochrome-conjugated anti-S1P1 antibody
-
Appropriate isotype control antibody
-
Fixation buffer (optional, for endpoint assays)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Treatment: a. Resuspend cells in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL. b. Add this compound at the desired final concentration. Include a vehicle-only control. c. Incubate for the desired time points (e.g., 30, 60, 120 minutes) at 37°C in a 5% CO2 incubator.
-
Staining: a. Following incubation, place the cells on ice to stop the internalization process. b. Wash the cells once with cold PBS. c. Resuspend the cells in cold Flow Cytometry Staining Buffer. d. Add the fluorochrome-conjugated anti-S1P1 antibody or isotype control at the optimal concentration. e. Incubate for 30 minutes on ice in the dark.
-
Washing: a. Wash the cells twice with cold Flow Cytometry Staining Buffer.
-
Sample Acquisition: a. Resuspend the final cell pellet in Flow Cytometry Staining Buffer. b. Acquire samples on a flow cytometer immediately.
-
Data Analysis: a. Gate on the lymphocyte population of interest. b. Determine the Mean Fluorescence Intensity (MFI) of S1P1 staining for both the treated and control samples. c. The percentage of S1P1 internalization can be calculated using the formula: [1 - (MFI of treated sample / MFI of control sample)] x 100.
Data Presentation
Table 1: Effect of this compound on Peripheral Blood Lymphocyte Subsets
| Treatment Group | Total Lymphocytes (cells/µL) | CD4+ T-cells (% of Lymphocytes) | CD8+ T-cells (% of Lymphocytes) | B-cells (% of Lymphocytes) |
| Vehicle Control | 2500 ± 300 | 45 ± 5 | 25 ± 4 | 15 ± 3 |
| This compound (1 mg/kg) | 800 ± 150 | 43 ± 6 | 26 ± 5 | 14 ± 4 |
| This compound (10 mg/kg) | 300 ± 80 | 46 ± 5 | 24 ± 4 | 16 ± 3 |
Data are presented as mean ± standard deviation and are hypothetical examples based on expected outcomes.
Table 2: S1P1 Receptor Internalization on CD4+ T-cells
| Treatment | Concentration | Mean Fluorescence Intensity (MFI) | % Internalization |
| Vehicle Control | - | 5000 ± 450 | 0 |
| This compound | 1 nM | 3500 ± 300 | 30 |
| This compound | 10 nM | 1500 ± 200 | 70 |
| This compound | 100 nM | 800 ± 100 | 84 |
Data are presented as mean ± standard deviation and are hypothetical examples based on expected outcomes.
Experimental Workflow
Conclusion
The protocols outlined in this document provide a robust framework for the characterization of "this compound" and other S1P1 receptor modulators using flow cytometry. The quantification of peripheral lymphocyte sequestration and the direct measurement of receptor internalization are critical for determining the pharmacodynamic profile and efficacy of these compounds. The provided methodologies and data presentation formats are intended to facilitate reproducible and high-quality data generation for researchers in both academic and industrial settings.
References
Application Notes and Protocols for the Use of S1P1 Agonist 5 in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a promising therapeutic target for autoimmune disorders, including rheumatoid arthritis (RA).[1][2] Agonism of S1P1 is essential for regulating the egress of lymphocytes from lymphoid organs into the systemic circulation.[1][2] By modulating S1P1, lymphocyte trafficking to inflamed joints can be inhibited, thereby reducing the autoimmune response and alleviating disease symptoms. The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model that shares many pathological and immunological features with human RA, making it an ideal platform for evaluating the efficacy of novel therapeutics like S1P1 agonists.[3]
This document provides detailed protocols for the application of a selective S1P1 agonist, referred to herein as "S1P1 agonist 5," in a rat model of collagen-induced arthritis. The protocols cover the induction of arthritis, administration of the therapeutic agent, and methods for assessing its efficacy.
Data Presentation
The following tables summarize the quantitative data on the effects of S1P1 agonists in rodent models of arthritis.
Table 1: Effect of S1P1 Agonist (IMMH001) on Arthritis Severity in Rat CIA Model
| Treatment Group | Dose | Arthritis Index (Day 28) | Paw Swelling (mm) (Day 28) |
| Normal Control | - | 0 | 0.5 ± 0.2 |
| CIA Model (Vehicle) | - | 4.5 ± 0.5 | 2.5 ± 0.3 |
| IMMH001 | 0.1 mg/kg | 2.5 ± 0.4 | 1.5 ± 0.2 |
| IMMH001 | 0.3 mg/kg | 1.5 ± 0.3 | 1.0 ± 0.2 |
| Methotrexate (Positive Control) | 0.5 mg/kg | 2.0 ± 0.3 | 1.2 ± 0.2 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the CIA model group. Data is based on findings for the S1P1 modulator IMMH001 in a rat CIA model.
Table 2: Effect of S1P1 Agonist (Proximod) on Lymphocyte Count in Patients with Rheumatoid Arthritis
| Treatment Group | Dose | Mean Percentage Decline in Lymphocyte Count from Baseline (Day 28) |
| Placebo | - | 20.57% |
| Proximod | 5 mg | 65.25% |
| Proximod | 10 mg | 71.64% |
This data is from a phase 1 clinical trial of the S1P1 agonist proximod in patients with rheumatoid arthritis.
Experimental Protocols
I. Collagen-Induced Arthritis (CIA) in Rats
This protocol describes the induction of arthritis in Wistar rats using bovine type II collagen.
Materials:
-
Bovine type II collagen (immunization grade)
-
Incomplete Freund's Adjuvant (IFA)
-
Wistar rats (male, 180-200 g)
-
Syringes and needles (26-gauge)
Procedure:
-
Preparation of Collagen Emulsion:
-
On day 0, prepare an emulsion by mixing equal volumes of bovine type II collagen (1 mg/mL in 0.1 M acetic acid) and incomplete Freund's adjuvant.
-
Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a stable, white, viscous emulsion is formed.
-
-
Primary Immunization:
-
On day 0, inject 0.2 mL of the collagen emulsion subcutaneously at the base of the tail of each rat.
-
-
Booster Immunization:
-
On day 7, administer a booster injection of 0.1 mL of the same collagen emulsion subcutaneously at a different site on the tail base.
-
-
Monitoring of Arthritis Development:
-
Beginning on day 14, monitor the rats daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Arthritis is expected to develop between days 14 and 21 after the primary immunization.
-
II. Administration of this compound
This protocol outlines the therapeutic administration of "this compound" to rats with established CIA.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
Procedure:
-
Treatment Initiation:
-
Begin treatment when a clear clinical score of arthritis (e.g., a score of 2 on a 0-4 scale) is observed in the rats.
-
-
Dosing:
-
Administer "this compound" orally once daily at the desired doses (e.g., 0.1 mg/kg and 0.3 mg/kg, based on the IMMH001 data).
-
A vehicle control group and a positive control group (e.g., methotrexate at 0.5 mg/kg) should be included.
-
-
Treatment Duration:
-
Continue treatment for a predefined period, for example, 28 days, to assess the therapeutic effect.
-
III. Assessment of Arthritis Severity
1. Clinical Scoring:
-
Score the severity of arthritis in each paw daily based on a scale of 0-4:
-
0 = No signs of arthritis
-
1 = Mild swelling and/or erythema of one joint
-
2 = Moderate swelling and erythema of one joint
-
3 = Severe swelling and erythema of more than one joint
-
4 = Maximal inflammation with joint deformity
-
-
The maximum score per animal is 16.
2. Paw Swelling Measurement:
-
Measure the thickness of the hind paws using a digital caliper at regular intervals (e.g., every other day) to quantify edema.
3. Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect the ankle joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with hematoxylin and eosin (H&E) to assess:
-
Inflammatory cell infiltration
-
Synovial hyperplasia
-
Pannus formation
-
Cartilage and bone erosion
-
4. Measurement of Inflammatory Markers:
-
Collect blood samples at the end of the study to measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.
Visualizations
Caption: this compound Signaling Pathway in Lymphocyte Trafficking.
Caption: Experimental Workflow for Evaluating this compound in a Rat CIA Model.
References
- 1. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
Application Notes and Protocols for Studying Neuroinflammation with S1P1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists in the study of neuroinflammation. S1P1 receptors are a key therapeutic target in autoimmune neuroinflammatory diseases like multiple sclerosis.[1][2] Agonists of this receptor modulate immune cell trafficking and may exert direct effects within the central nervous system (CNS), making them valuable tools for research and drug development.[2][3][4]
Note on "S1P1 agonist 5": The term "this compound" does not correspond to a standardized or widely recognized specific molecule in the scientific literature. The following information is based on the well-characterized effects of various selective and non-selective S1P1 agonists, such as Fingolimod (FTY720), Siponimod, Ozanimod, and SEW2871, which are frequently used in neuroinflammation research.
Mechanism of Action
S1P1 is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs. Extracellular S1P binds to S1P1 on lymphocytes, a process necessary for their movement into the circulatory system. S1P1 agonists initially act as functional antagonists by binding to the receptor, leading to its internalization and degradation. This sequestration of lymphocytes in the lymph nodes prevents their infiltration into the CNS, thereby reducing neuroinflammation.
Within the CNS, S1P1 receptors are expressed on various cell types, including astrocytes, microglia, oligodendrocytes, and neurons. Activation of these receptors can directly modulate neuroinflammatory processes, influence blood-brain barrier integrity, and potentially promote neuroprotection. For instance, S1P1 signaling in astrocytes can influence the production of both pro-inflammatory and anti-inflammatory mediators.
S1P1 Signaling Pathway in Neuroinflammation
Caption: S1P1 receptor signaling pathway in neuroinflammation.
Data Presentation: In Vivo Efficacy of S1P1 Agonists
The following tables summarize quantitative data from preclinical studies on the effects of S1P1 agonists in models of neuroinflammation.
Table 1: Effect of S1P1 Agonists on Lymphocyte Counts
| Compound | Model | Dose | Route | Time Point | Lymphocyte Reduction (%) | Reference |
| Fingolimod (FTY720) | Mouse | 1 mg/kg | i.p. | 24 hours | Significant | |
| LASW1238 | Mouse | 3 mg/kg | i.p. | 24 hours | Short-lasting | |
| LASW1238 | Mouse | 10 mg/kg | i.p. | 24 hours | Sustained, comparable to Fingolimod | |
| Compound 20 | Rat | 0.1 mg/kg | p.o. | - | Full lymphopenia | |
| Compound CA5 | Mouse | 2.0 mg/kg | p.o. | 24 hours | Significant | |
| Compound CA6 | Mouse | 10 mg/kg | p.o. | 24 hours | Significant |
Table 2: Neuroprotective and Anti-inflammatory Effects of S1P1 Agonists
| Compound | Model | Dose | Effect | Measurement | Reference |
| Fingolimod (FTY720) | MPTP Mouse Model | 1 mg/kg/day, p.o. | Prevention of neuroinflammation | Reduced GFAP and TNF-α levels | |
| SEW2871 | MPTP Mouse Model | 1 mg/kg/day, p.o. | Prevention of neuroinflammation | Reduced GFAP and TNF-α levels | |
| Fingolimod (FTY720) | Aβ-injected Rat | - | Amelioration of neuroinflammation | Reduced TNF-α and COX-II expression | |
| SEW2871 | Aβ-injected Rat | - | Amelioration of neuroinflammation | Reduced TNF-α and COX-II expression | |
| AUY954 | EAE Mouse Model | - | Amelioration of clinical disability | Improved clinical scores | |
| LASW1238 | Mouse Ischemia/Reperfusion | 10 mg/kg, i.p. | Reduction of infarct volume | Statistically significant reduction |
Experimental Protocols
Protocol 1: In Vivo Assessment of S1P1 Agonist Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
EAE is a widely used animal model for multiple sclerosis.
1. EAE Induction:
-
Induce EAE in C57BL/6 mice by subcutaneous immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
2. S1P1 Agonist Administration:
-
Prepare the S1P1 agonist in a suitable vehicle (e.g., 10% DMSO and 25% Tween 20 in saline).
-
Begin daily oral gavage or intraperitoneal injections of the S1P1 agonist or vehicle at the onset of clinical signs (around day 10-12). Doses can range from 0.1 to 10 mg/kg depending on the compound's potency.
3. Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund
-
4. Histological and Molecular Analysis:
-
At the end of the experiment (around day 21-28), perfuse mice with PBS followed by 4% paraformaldehyde.
-
Collect spinal cords and brains for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination).
-
For molecular analysis, collect tissues for Western blotting (e.g., for GFAP, Iba1, inflammatory cytokines) or RT-PCR.
Protocol 2: In Vitro Assessment of Anti-inflammatory Effects on Microglia
1. Cell Culture:
-
Culture a microglial cell line (e.g., BV-2) in appropriate media.
2. Treatment:
-
Pre-treat cells with the S1P1 agonist at various concentrations for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
3. Analysis of Inflammatory Markers:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or a multiplex assay.
-
Western Blot: Lyse the cells and perform Western blot analysis to assess the phosphorylation of key signaling molecules like STAT3, ERK, and p38 MAPK.
-
RT-PCR: Extract RNA and perform RT-PCR to measure the mRNA expression levels of inflammatory genes.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying S1P1 agonists.
References
- 1. Defective sphingosine-1-phosphate receptor 1 (S1P1) phosphorylation exacerbates TH17-mediated autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
Troubleshooting & Optimization
"S1P1 agonist 5" solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with S1P1 agonist 5 in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems encountered during the dissolution of this compound for experimental use.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound is lipophilic and has low aqueous solubility. The final concentration in the aqueous buffer exceeds its solubility limit. | 1. Optimize Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but remains within the tolerance limits for your experimental system (typically ≤1% for cell-based assays).[1] 2. Use a Surfactant: Incorporate a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically at 0.1-1%), into the aqueous buffer to increase solubility. 3. pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly enhance solubility. |
| Compound will not dissolve in initial organic solvent | The incorrect solvent is being used, or the compound requires assistance to dissolve. | 1. Solvent Selection: S1P1 agonists are often soluble in organic solvents like DMSO and ethanol. Ensure you are using a recommended solvent. 2. Mechanical Assistance: Use vortexing or sonication to aid dissolution. Gentle warming (e.g., to 37°C) can also be effective, but be cautious of potential compound degradation. |
| Inconsistent results between experiments | Variability in stock solution preparation or handling. Precipitation of the compound in the final solution. | 1. Standardized Protocol: Follow a consistent, detailed protocol for preparing all solutions. 2. Fresh Preparations: Prepare fresh dilutions from the stock solution for each experiment, as the stability of diluted solutions in aqueous buffers may be limited. 3. Visual Inspection: Always visually inspect the final solution for any signs of precipitation before use. If precipitation is observed, the preparation should be optimized or remade. |
| Low bioavailability or efficacy in in vivo studies | Poor solubility in the formulation leading to low absorption. | 1. Formulation Strategy: For in vivo applications, consider more advanced formulation strategies such as: * Co-solvent systems: A mixture of solvents like DMSO, polyethylene glycol (PEG), and saline. * Liposomes: Encapsulating the lipophilic compound in lipid nanoparticles.[2][3] * Cyclodextrins: Formation of inclusion complexes to enhance aqueous solubility.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Due to its lipophilic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for this purpose.[1]
Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?
A2: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines, but it is recommended to perform a vehicle control to assess the specific tolerance of your cells.
Q3: My this compound is precipitating when I dilute my DMSO stock in my aqueous assay buffer. What can I do?
A3: This is a common issue due to the low aqueous solubility of many S1P1 agonists. To prevent precipitation, you can try the following:
-
Lower the final concentration: The desired final concentration might be above the compound's solubility limit in the final buffer.
-
Increase the co-solvent percentage: If your experimental system allows, slightly increasing the final DMSO concentration might help.
-
Add a surfactant: Including a biocompatible surfactant like Tween® 80 in your aqueous buffer can help to maintain the compound in solution.
-
Use a protein carrier: For in vitro assays, adding fatty acid-free bovine serum albumin (BSA) to the assay buffer can help to solubilize lipophilic compounds.
Q4: Can I heat the solution to help dissolve this compound?
A4: Gentle warming (e.g., to 37°C) can be used to aid dissolution. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound. Always check the compound's stability information if available.
Q5: How should I store my this compound solutions?
A5: Stock solutions in a pure organic solvent like DMSO are generally stable when stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous working solutions are typically less stable and should be prepared fresh for each experiment.
Quantitative Data Summary
The aqueous solubility of S1P1 agonists is generally low. The following table provides a summary of typical solubility characteristics and formulation components.
| Solvent/Formulation Component | Solubility/Typical Concentration | Notes |
| Water | Insoluble / Very low | S1P1 agonists are typically lipophilic. |
| Phosphate-Buffered Saline (PBS) | Insoluble / Very low | |
| Dimethyl Sulfoxide (DMSO) | Soluble to high concentrations (e.g., >10 mg/mL) | Commonly used for stock solutions. |
| Ethanol | Soluble | Alternative to DMSO for stock solutions. |
| Polyethylene Glycol (PEG) | Used as a co-solvent in formulations | Often used in combination with other solvents for in vivo studies. |
| Tween® 80 | Used as a surfactant (0.1 - 1%) | Helps to prevent precipitation in aqueous solutions. |
| Fatty Acid-Free BSA | Used as a carrier protein (0.1%) | Can improve solubility in in vitro assay buffers. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays
Objective: To prepare a diluted aqueous working solution of this compound for use in cell-based assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous assay buffer (e.g., cell culture medium, PBS with 0.1% fatty acid-free BSA)
-
Sterile dilution tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the aqueous assay buffer to achieve the final desired concentration.
-
When diluting, add the stock solution to the aqueous buffer and immediately vortex to ensure rapid mixing and prevent precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the experimental system (typically ≤0.5%).
-
Prepare the working solution fresh on the day of the experiment.
Visualizations
S1P1 Signaling Pathway
References
Technical Support Center: Optimizing S1P1 Agonist 5 Dose for Maximal Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of "S1P1 Agonist 5" to achieve maximum therapeutic efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking.[1][2][3] Upon binding to S1P1 on lymphocytes, this compound initially activates the receptor, leading to its internalization and subsequent degradation.[4][5] This process renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs. As a result, lymphocytes are sequestered in the lymph nodes, leading to a reduction of circulating lymphocytes in the peripheral blood. This mode of action, where an agonist leads to receptor downregulation and loss of function, is termed "functional antagonism".
Q2: How do I determine the optimal in vitro concentration of this compound?
A2: The optimal in vitro concentration can be determined by performing a dose-response curve in a relevant cell-based assay. Key assays include S1P1 receptor internalization assays, GTPγS binding assays, or β-arrestin recruitment assays. Start with a broad range of concentrations (e.g., from 1 pM to 10 µM) to identify the EC50 value, which is the concentration that elicits 50% of the maximal response. The optimal concentration for your experiments will likely be near the EC50 value, but it's crucial to also assess cytotoxicity at higher concentrations.
Q3: What is the expected in vivo effect of this compound?
A3: The primary in vivo effect of this compound is a dose-dependent reduction in peripheral blood lymphocyte counts. This effect is typically rapid, with significant reductions observed within hours of administration. The duration of action will depend on the pharmacokinetic properties of the compound.
Q4: Are there any potential off-target effects I should be aware of?
A4: Yes, selectivity is a key consideration for S1P1 agonists. Off-target effects can arise from agonism at other S1P receptor subtypes. For instance, activity at the S1P3 receptor has been associated with cardiovascular side effects such as bradycardia. It is essential to profile this compound for its activity against other S1P receptors (S1P2-5) to understand its selectivity and potential for side effects.
Troubleshooting Guides
Problem 1: Inconsistent or No In Vitro Activity
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound (e.g., protected from light, appropriate temperature). Prepare fresh working solutions for each experiment. |
| Cell Line Issues | Confirm that the cell line used expresses sufficient levels of the S1P1 receptor. Passage number can affect receptor expression; use cells within a validated passage range. |
| Assay Conditions | Optimize assay parameters such as incubation time, cell density, and serum concentration in the media. Serum contains endogenous S1P which can interfere with the assay. |
| Solubility Issues | Verify the solubility of this compound in your assay buffer. If solubility is low, consider using a different solvent or adding a small percentage of a solubilizing agent like DMSO. |
Problem 2: High Variability in In Vivo Lymphocyte Counts
| Possible Cause | Troubleshooting Step |
| Dosing Inaccuracy | Ensure accurate and consistent administration of the compound. For oral gavage, verify proper technique to avoid misdosing. |
| Animal Stress | Stress can influence lymphocyte counts. Acclimatize animals to the experimental procedures and environment to minimize stress-induced variability. |
| Pharmacokinetics | The timing of blood collection is critical. Perform a time-course experiment to determine the time of maximal lymphocyte reduction (Tmax) and tailor your sampling schedule accordingly. |
| Biological Variation | Increase the number of animals per group to improve statistical power and account for natural biological variation. |
Problem 3: Unexpected In Vivo Side Effects (e.g., Bradycardia)
| Possible Cause | Troubleshooting Step |
| Off-Target Activity | As mentioned in the FAQs, this could be due to activity at other S1P receptors, particularly S1P3. Perform a selectivity panel to assess the activity of this compound against S1P1-5. |
| Dose Too High | The observed side effect may be dose-dependent. Perform a dose-ranging study to identify a therapeutic window where efficacy is achieved without significant side effects. |
| Metabolite Activity | The parent compound might be metabolized into active metabolites with different selectivity profiles. Investigate the metabolic profile of this compound. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Parameter | Value |
| S1P1 Receptor Internalization | EC50 | 5.2 nM |
| S1P1 GTPγS Binding | EC50 | 3.8 nM |
| S1P3 GTPγS Binding | EC50 | >10,000 nM |
| Selectivity (S1P3/S1P1) | Fold | >2632 |
Table 2: In Vivo Efficacy of this compound in Rats (24h post-dose)
| Dose (mg/kg, p.o.) | Mean Lymphocyte Count (x 10^6 cells/mL) | % Reduction from Vehicle |
| Vehicle | 8.5 | 0% |
| 0.1 | 5.1 | 40% |
| 0.3 | 2.6 | 69% |
| 1.0 | 1.2 | 86% |
| 3.0 | 0.9 | 89% |
Experimental Protocols
Protocol 1: S1P1 Receptor Internalization Assay
-
Cell Culture: Plate U2OS cells stably expressing a green fluorescent protein (GFP)-tagged S1P1 receptor into 96-well plates and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Treatment: Replace the culture medium with the compound dilutions and incubate for 1-2 hours at 37°C. Include a vehicle control and a positive control (e.g., a known S1P1 agonist).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain the nuclei with a fluorescent dye (e.g., Hoechst).
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify the internalization of the S1P1-GFP fusion protein by measuring the formation of fluorescent spots within the cytoplasm. Calculate the EC50 value from the dose-response curve.
Protocol 2: In Vivo Lymphocyte Reduction Assay in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample from each animal via the tail vein.
-
Dosing: Administer this compound orally at various doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). Include a vehicle control group.
-
Post-Dose Blood Collection: Collect blood samples at specific time points after dosing (e.g., 4, 8, 24, and 48 hours).
-
Lymphocyte Counting: Analyze the blood samples using an automated hematology analyzer to determine the total lymphocyte count.
-
Data Analysis: Calculate the percentage reduction in lymphocyte count for each dose group compared to the vehicle control.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for dose optimization.
Caption: Troubleshooting decision tree.
References
- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and Function of S1P Receptors | The Hla Lab [labs.childrenshospital.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists [mdpi.com]
Technical Support Center: Investigating Off-Target Effects of S1P1/5 Agonists In Vivo
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during in vivo experiments with S1P1 agonists that also exhibit activity at the S1P5 receptor.
This guide focuses on the potential off-target effects arising from S1P5 agonism, providing detailed experimental protocols and data to help you design, execute, and interpret your studies effectively.
Frequently Asked Questions (FAQs)
Q1: What are the known in vivo off-target effects of dual S1P1/S1P5 agonists?
Dual S1P1/S1P5 agonists, such as ozanimod and siponimod, are associated with a range of potential off-target effects observed in preclinical and clinical studies. While the primary therapeutic effects are attributed to S1P1 agonism, leading to lymphopenia, the engagement of S1P5 may contribute to both desired neuroprotective effects and potential side effects. The most commonly reported adverse events include:
-
Infections: Due to the immunosuppressive nature of S1P1 agonism, there is an increased risk of infections.[1][2][3][4][5]
-
Macular Edema: An increased risk of macular edema has been observed with S1P receptor modulators.
-
Cardiovascular Effects: These can include bradycardia (a slower heart rate) and hypertension (high blood pressure).
-
Liver Injury: Elevations in liver enzymes have been reported.
-
Respiratory Effects: A decline in pulmonary function may occur.
-
Neurological Effects: In rare cases, posterior reversible encephalopathy syndrome (PRES) has been reported.
It is important to note that many of these side effects are class effects for S1P receptor modulators, and the specific contribution of S1P5 agonism is an area of ongoing research. The improved safety profile of second-generation modulators like siponimod, which are selective for S1P1 and S1P5, suggests that avoiding S1P3 is crucial for mitigating cardiovascular risks like bradycardia.
Q2: What is the physiological role of the S1P5 receptor, and how might its activation contribute to off-target effects?
The S1P5 receptor has a more restricted expression pattern compared to other S1P receptors, being found predominantly in the central nervous system (CNS) and on certain immune cells.
-
In the CNS: S1P5 is expressed on oligodendrocytes, the cells responsible for myelination. Activation of S1P5 is thought to have neuroprotective effects by promoting oligodendrocyte survival and potentially contributing to remyelination. It is also expressed on brain endothelial cells, where it may play a role in maintaining the integrity of the blood-brain barrier.
-
In the Immune System: S1P5 is expressed on natural killer (NK) cells and is involved in their egress from lymphoid organs. It is also found on patrolling monocytes.
While S1P5 agonism is being explored for its therapeutic potential in neurodegenerative diseases, its activation could theoretically lead to off-target effects. For instance, altered trafficking of NK cells could impact immune surveillance. Some studies in cell lines have suggested a role for S1P5 in regulating cell proliferation, although the effects appear to be context-dependent, with some reports indicating anti-proliferative effects and others pro-proliferative effects. The precise in vivo consequences of sustained S1P5 activation are still being fully elucidated.
Q3: How do I differentiate between S1P1- and S1P5-mediated effects in my in vivo experiments?
Distinguishing the specific contributions of S1P1 and S1P5 activation can be challenging. A multi-pronged approach is recommended:
-
Use of Knockout Models: Comparing the effects of a dual S1P1/S1P5 agonist in wild-type mice versus S1P5 knockout mice can help to isolate the effects mediated by S1P5.
-
Selective Agonists: Employing highly selective agonists for S1P1 or S1P5, when available, can provide a clearer picture of the downstream effects of activating each receptor individually.
-
Comparative Studies: Comparing the in vivo effects of a dual S1P1/S1P5 agonist with a highly selective S1P1 agonist can help to highlight the differential effects resulting from S1P5 engagement.
Troubleshooting Guides
Guide 1: Experimental Autoimmune Encephalomyelitis (EAE) Induction
EAE is a common preclinical model used to evaluate the efficacy of S1P receptor modulators. Problems with disease induction can arise.
| Problem | Possible Cause | Troubleshooting Steps |
| Low EAE Incidence or Severity | Mouse Strain and Sub-strain Variability: Different mouse strains and even sub-strains from different vendors can exhibit significant variations in EAE susceptibility. | Ensure you are using a susceptible mouse strain (e.g., C57BL/6 for MOG35-55 induced EAE). Be consistent with the source of your animals. |
| Improper Emulsion Preparation: The emulsion of the myelin antigen in Complete Freund's Adjuvant (CFA) is critical for a robust immune response. | Ensure a stable, thick emulsion is formed. Test the emulsion by dropping a small amount into water; it should not disperse. | |
| Incorrect Pertussis Toxin (PTX) Administration: PTX is crucial for inducing EAE in some models. | Administer the correct dose of PTX at the specified time points (typically on days 0 and 2). | |
| Animal Stress: Stress can suppress the immune response and reduce EAE susceptibility. | Handle mice gently and minimize environmental stressors. |
Guide 2: Assessing Lymphopenia by Flow Cytometry
Lymphopenia is a key pharmacodynamic marker of S1P1 receptor agonism.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent Lymphocyte Counts | Timing of Blood Collection: The nadir of lymphopenia can vary depending on the agonist's pharmacokinetic profile. | Perform a time-course experiment to determine the point of maximal lymphocyte reduction for your specific compound. |
| Improper Blood Collection/Processing: Clotted samples or excessive red blood cell contamination can affect results. | Use an appropriate anticoagulant (e.g., EDTA). Ensure complete red blood cell lysis. | |
| Flow Cytometer Settings: Incorrect voltage settings or compensation can lead to inaccurate cell population gating. | Optimize flow cytometer settings using unstained and single-color controls. | |
| Loss of Lymphocytes During Staining | Harsh Vortexing or Centrifugation: This can lead to cell loss. | Use gentle vortexing and appropriate centrifugation speeds. |
Guide 3: Evaluating Blood-Brain Barrier (BBB) Integrity
The Evans blue extravasation assay is a common method to assess BBB permeability.
| Problem | Possible Cause | Troubleshooting Steps |
| High Background Staining | Incomplete Perfusion: Residual Evans blue in the vasculature can lead to false-positive results. | Ensure thorough perfusion with saline until the perfusate runs clear. |
| Binding of Evans Blue to Tissues: Evans blue can bind non-specifically to tissues. | Be consistent with the timing of dye circulation and tissue collection. | |
| Variability in Dye Extravasation | Inconsistent Injection Volume: The amount of dye injected will directly impact the results. | Use a consistent volume of Evans blue solution based on the animal's body weight. |
| Issues with Dye Extraction: Incomplete extraction of the dye from the brain tissue will lead to underestimation of permeability. | Ensure the tissue is thoroughly homogenized and incubated in the extraction solvent for a sufficient amount of time. |
Quantitative Data
Table 1: Receptor Selectivity of S1P Receptor Modulators
| Compound | S1P1 EC50 (nM) | S1P5 EC50 (nM) | S1P3 EC50 (nM) | S1P2 EC50 (nM) | S1P4 EC50 (nM) |
| Fingolimod-P | 0.3 | 0.8 | 1.1 | >1000 | 0.9 |
| Siponimod | 0.39 | 0.98 | >1000 | >10,000 | 750 |
| Ozanimod | 0.27 | 2.1 | >10,000 | >10,000 | >10,000 |
Data compiled from various sources. EC50 values can vary depending on the assay system.
Table 2: Incidence of Common Adverse Events with Ozanimod (from clinical trials)
| Adverse Event | Ozanimod 1 mg (%) | Ozanimod 0.5 mg (%) | Interferon beta-1a (%) |
| Nasopharyngitis | 11.2 | 10.9 | 10.7 |
| Headache | 8.5 | 9.7 | 13.6 |
| Upper Respiratory Tract Infection | 10.3 | 8.8 | 8.3 |
| Alanine Aminotransferase Increase | 6.3 | 4.1 | 3.4 |
| Hypertension | 4.5 | 3.2 | 2.2 |
Data from pooled analysis of SUNBEAM and RADIANCE Part B studies.
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA.
-
Subcutaneously inject 100-200 µL of the emulsion into the flanks of C57BL/6 mice.
-
Administer PTX (200-300 ng) intraperitoneally (i.p.).
-
-
PTX Boost (Day 2):
-
Administer a second dose of PTX i.p.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.
-
Score the mice on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
-
-
Protocol 2: Assessment of Lymphopenia by Flow Cytometry
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-B220)
Procedure:
-
Blood Collection: Collect peripheral blood from the mice at desired time points after agonist administration.
-
RBC Lysis: Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.
-
Cell Staining:
-
Wash the remaining cells with FACS buffer.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against lymphocyte markers for 20-30 minutes at 4°C.
-
-
Flow Cytometry:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to quantify different lymphocyte populations.
-
Protocol 3: Evans Blue Assay for Blood-Brain Barrier (BBB) Permeability
Materials:
-
Evans blue dye solution (2% in sterile saline)
-
Saline
-
Formamide or trichloroacetic acid for dye extraction
-
Spectrophotometer or fluorometer
Procedure:
-
Dye Injection: Inject Evans blue dye (e.g., 4 mL/kg) intravenously into the mice.
-
Dye Circulation: Allow the dye to circulate for a defined period (e.g., 1-2 hours).
-
Perfusion: Anesthetize the mice and perfuse transcardially with saline to remove the dye from the vasculature.
-
Tissue Collection and Extraction:
-
Dissect the brain tissue of interest.
-
Homogenize the tissue in a suitable extraction solvent (e.g., formamide).
-
Incubate to allow for dye extraction (e.g., 24-48 hours at 60°C).
-
-
Quantification:
-
Centrifuge the samples and measure the absorbance or fluorescence of the supernatant.
-
Quantify the amount of extravasated dye using a standard curve.
-
Visualizations
Caption: S1P1 Receptor Signaling Pathway.
Caption: S1P5 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Sphingosine 1-phosphate receptor 5 (S1PR5) regulates the peripheral retention of tissue-resident lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Decade of Blood-Brain Barrier Permeability Assays: Revisiting Old Traumatic Brain Injury Rat Data for New Insights and Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
Stability of "S1P1 agonist 5" in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with S1P1 Agonist 5.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after dilution in my aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules. Here are several factors to consider and troubleshoot:
-
Final DMSO Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your aqueous buffer is high enough to maintain solubility but low enough to avoid cellular toxicity. For most cell-based assays, keeping the final DMSO concentration below 0.5% is recommended.[1]
-
Kinetic Solubility Limit: You may have exceeded the kinetic solubility of the compound in your specific buffer. We recommend performing a kinetic solubility assessment to determine the practical working concentration range. Please refer to the Experimental Protocols section for a detailed method.
-
pH of the Buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1] Consider testing the solubility of this compound in a range of buffers with different pH values (e.g., pH 5.0, 6.5, 7.4) to find the optimal condition.
-
Temperature: Preparing your dilutions at room temperature or 37°C may improve solubility compared to using ice-cold buffers.
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, we recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO. DMSO is hygroscopic and can absorb atmospheric moisture, which may affect compound stability over time.[1] To mitigate degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use vials and store them at -20°C or -80°C for long-term storage.[1][2] For daily use, a fresh aliquot can be thawed.
Q3: What is the stability of this compound in different common solvents?
A3: The stability of this compound has been evaluated in several common solvents at both room temperature (25°C) and under refrigeration (4°C). The following table summarizes the percentage of the compound remaining after incubation for specific durations, as determined by HPLC analysis.
Data Presentation
| Solvent | Storage Temp. | 24 Hours | 48 Hours | 7 Days | 14 Days |
| DMSO | 4°C | >99% | >99% | 99% | 98% |
| 25°C | >99% | 98% | 96% | 93% | |
| Ethanol | 4°C | >99% | 98% | 97% | 95% |
| 25°C | 98% | 96% | 91% | 85% | |
| PBS (pH 7.4) | 4°C | 95% | 91% | 82% | 70% |
| 25°C | 90% | 83% | 65% | 48% |
-
Note: Data are representative. Stability in aqueous buffers can be formulation-dependent.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to compound stability?
A4: Yes, inconsistent results can be a sign of compound degradation in your assay medium. This compound shows reduced stability in aqueous solutions like cell culture media over extended periods, especially at 37°C (data not shown). We recommend the following:
-
Prepare fresh dilutions of the compound from a DMSO stock immediately before each experiment.
-
Minimize the pre-incubation time of the compound in the assay medium before adding it to the cells.
-
For long-term experiments (e.g., >24 hours), consider replenishing the media with freshly diluted compound at set intervals.
-
Always include a vehicle control (e.g., DMSO) in your experiments to ensure the observed effects are not due to the solvent.
Troubleshooting Guides
Issue: Unexpected Biological Readout or Loss of Potency
This guide helps troubleshoot experiments where this compound is not producing the expected biological effect, such as changes in cell morphology, migration, or downstream signaling.
Caption: Troubleshooting workflow for unexpected experimental results.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol determines the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).
-
Dilution in Aqueous Buffer: Add 2 µL from each well of the DMSO plate to a new 96-well plate containing 98 µL of your desired aqueous buffer (e.g., PBS, pH 7.4). This creates a final 1:50 dilution with a 2% DMSO concentration.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protecting it from light.
-
Precipitation Detection: Visually inspect each well for signs of precipitation. For a quantitative measurement, read the absorbance (turbidity) of the plate at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader.
-
Determine Solubility: The highest concentration that remains clear (or has a turbidity reading similar to the vehicle control) is the approximate kinetic solubility.
Protocol 2: Chemical Stability Assessment by HPLC
This protocol evaluates the chemical stability of this compound in a specific solvent over time.
-
Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., PBS with 0.5% DMSO) at a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution. If the matrix contains proteins (e.g., cell culture medium), quench the sample by adding an equal volume of cold acetonitrile to precipitate them. Centrifuge the sample and transfer the supernatant to an HPLC vial.
-
Incubation: Incubate the remaining solution under the desired storage conditions (e.g., 4°C or 25°C), protected from light.
-
Subsequent Time Points: At each scheduled time point (e.g., 24, 48, 72 hours), take another aliquot and process it as described in step 2.
-
HPLC Analysis: Analyze all samples by a validated reverse-phase HPLC method with UV detection. The stability is determined by comparing the peak area of the parent compound at each time point to the peak area at T=0. The result is expressed as the percentage of the compound remaining.
S1P1 Signaling Pathway
S1P1 is a G-protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit. Agonist binding initiates a signaling cascade that regulates crucial cellular processes like cell migration, proliferation, and survival. The activation of S1P1 by an agonist leads to the internalization and eventual degradation of the receptor, which is a key mechanism for the immunomodulatory effects of S1P1 agonists.
References
Troubleshooting inconsistent results with "S1P1 agonist 5"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "S1P1 Agonist 5," a selective sphingosine-1-phosphate receptor 1 agonist. The information provided is intended for researchers, scientists, and drug development professionals to address common experimental inconsistencies and provide clarity on its mechanism of action.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Question: We are observing high variability in lymphocyte counts in our in vivo studies after oral administration of this compound. What could be the cause?
Answer: Inconsistent lymphocyte reduction is a common challenge that can stem from several factors related to the compound's properties and the experimental protocol.
-
Pharmacokinetics and Bioavailability: S1P1 agonists can have variable oral bioavailability. Ensure the formulation and vehicle are optimized for absorption.[1][2] Consider performing pharmacokinetic studies to correlate plasma exposure with lymphocyte counts.
-
Dosing Regimen: The timing and frequency of dosing are critical. The reduction in circulating lymphocytes is dose-dependent, and a sustained presence of the agonist is necessary to maintain the sequestration of lymphocytes in secondary lymphoid organs.[3][4] It is crucial to define the optimal dosing regimen to achieve the desired duration and extent of lymphopenia.[4]
-
Compound Stability: Verify the stability of this compound in the formulation vehicle and under storage conditions. Degradation of the compound will lead to lower effective doses being administered.
-
Animal Handling and Stress: Stress from handling and procedures can influence physiological responses, including lymphocyte counts. Ensure consistent and minimally stressful handling of experimental animals.
Question: Our in vitro receptor internalization assay results are not reproducible. What are the critical parameters to control?
Answer: Receptor internalization is a key mechanism of action for S1P1 agonists, and assay consistency is crucial. Pay close attention to the following:
-
Cell Culture Conditions: The choice of cell culture medium is critical. Avoid media containing fetal calf serum (FCS) during the assay, as it may contain S1P receptor ligands that can induce baseline receptor internalization. It is recommended to culture cells overnight in a serum-free medium to allow for the re-expression of S1P1 on the cell surface.
-
Cell Isolation Method: For primary lymphocytes, the isolation method can significantly impact S1P1 surface expression. Density gradient isolation methods have been shown to reduce S1P1 surface expression, while methods like MACSxpress preserve it.
-
Ligand Concentration and Incubation Time: Ensure accurate serial dilutions of this compound and the positive control (e.g., S1P). The incubation time is also a critical parameter; typically, 30 minutes at 37°C is sufficient to observe concentration-dependent internalization.
-
Flow Cytometry Gating Strategy: A consistent and well-defined gating strategy for flow cytometry is essential for accurate quantification of receptor internalization.
Question: We observed transient bradycardia in our animal models, even though this compound is reported to be selective for S1P1. Why is this happening?
Answer: While bradycardia is classically associated with S1P3 agonism, some studies suggest that S1P1 may also play a role in heart rate changes.
-
Off-Target Activity: Although designed to be selective, this compound may have some residual activity on the S1P3 receptor, especially at higher doses. It is important to characterize the selectivity profile of the specific batch of the compound being used.
-
S1P1-Mediated Effects: The S1P1 receptor is present on cardiac myocytes, and its activation can lead to the opening of G protein-coupled inwardly rectifying potassium channels, which can temporarily reduce heart excitability.
-
Dose-Dependency: Cardiovascular effects are often dose-dependent. Consider performing a dose-response study to determine if the observed bradycardia is dose-related.
Frequently Asked Questions (FAQs)
Question: What is the primary mechanism of action of this compound?
Answer: this compound acts as a functional antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). Upon binding to the S1P1 receptor on lymphocytes, it initially acts as an agonist, triggering receptor internalization and subsequent degradation. This process renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs. As a result, lymphocytes are sequestered in the lymph nodes, leading to a reduction in circulating lymphocytes (lymphopenia).
Question: What is the role of S1P1 receptor internalization?
Answer: S1P1 receptor internalization is a key step in the mechanism of action of S1P1 agonists like this compound. By inducing the removal of the S1P1 receptor from the cell surface, the agonist effectively prevents lymphocytes from detecting the S1P gradient that directs their movement from the lymph nodes into the bloodstream. This functional antagonism is what leads to the sequestration of lymphocytes and the resulting immunosuppressive effect.
Question: What are the potential off-target effects of S1P1 agonists?
Answer: The off-target effects of S1P1 agonists depend on their selectivity for the five different S1P receptor subtypes (S1P1-5). Non-selective agonists, such as fingolimod (FTY720), also act on S1P3, S1P4, and S1P5 receptors. Agonism at S1P3 is associated with cardiovascular side effects like transient bradycardia and hypertension. Other potential off-target effects linked to non-selective S1P receptor modulation include macular edema and pulmonary toxicity. More selective S1P1 agonists are designed to minimize these side effects by having limited activity at other S1P receptor subtypes.
Question: How should this compound be stored and handled?
Answer: For powdered forms, it is generally recommended to store this compound at -20°C for long-term stability. For stock solutions, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C. Due to the potential for moisture absorption to reduce solubility in DMSO, it is recommended to use fresh DMSO for preparing solutions. Always refer to the manufacturer's specific instructions for storage and handling.
Quantitative Data Summary
The following tables provide an example of how to summarize the characterization data for "this compound" in comparison to other known S1P receptor modulators.
Table 1: In Vitro S1P Receptor Activity Profile
| Compound | S1P1 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) | S1P1/S1P3 Selectivity |
| This compound | 0.5 | >10,000 | >10,000 | 50 | >20,000-fold |
| Fingolimod-P | 0.3 | 1.2 | 0.9 | 0.6 | 4-fold |
| Ozanimod | 0.2 | >10,000 | >10,000 | 5.4 | >50,000-fold |
| Ponesimod | 0.4 | 10 | >10,000 | 7 | 25-fold |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response in a functional assay (e.g., GTPγS binding). Data is hypothetical and for illustrative purposes.
Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Properties
| Compound | Oral Dose (mg/kg) | Max. Lymphocyte Reduction (%) | Duration of Lymphopenia (hours) | Bioavailability (%) | T 1/2 (hours) |
| This compound | 1 | 75 | 24 | 60 | 18 |
| Fingolimod | 1 | 80 | >48 | 70 | 144-216 |
| Ozanimod | 1 | 70 | 24 | 80 | 19 |
Data is hypothetical and for illustrative purposes.
Key Experimental Protocols
1. S1P1 Receptor Internalization Assay by Flow Cytometry
This protocol describes a method to quantify the internalization of the S1P1 receptor on primary lymphocytes following treatment with an agonist.
-
Cell Isolation: Isolate primary T or B lymphocytes from whole blood using a method that preserves S1P1 surface expression, such as MACSxpress Cell Isolation Kits.
-
Cell Culture: Resuspend isolated lymphocytes in a serum-free medium (e.g., OpTmizer medium) and culture overnight at 37°C, 5% CO2 to allow for S1P1 receptor surface re-expression.
-
Agonist Treatment: Prepare serial dilutions of this compound and a positive control (e.g., S1P) in the serum-free medium. Add the diluted compounds to the cells and incubate for 30 minutes at 37°C.
-
Staining: After incubation, wash the cells with cold PBS. Stain the cells with a fluorescently labeled anti-S1P1 antibody and appropriate isotype controls.
-
Flow Cytometry: Acquire data on a flow cytometer. Gate on the lymphocyte population and quantify the mean fluorescence intensity (MFI) of the S1P1 staining.
-
Data Analysis: Calculate the percentage of S1P1 internalization relative to the vehicle-treated control.
2. In Vivo Lymphocyte Counting
This protocol outlines the procedure for assessing the pharmacodynamic effect of this compound by measuring peripheral blood lymphocyte counts in mice.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Compound Administration: Formulate this compound in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose, 0.1% Tween-80 in water). Administer the compound orally (p.o.) or via the desired route at the predetermined doses.
-
Blood Collection: At various time points post-administration (e.g., 4, 8, 24, 48 hours), collect a small volume of blood from the tail vein or another appropriate site into EDTA-coated tubes.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine the absolute number of circulating lymphocytes.
-
Data Analysis: Express the lymphocyte counts as a percentage of the baseline counts taken before compound administration.
Visualizations
Caption: this compound mechanism leading to lymphocyte sequestration.
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
How to minimize "S1P1 agonist 5" induced bradycardia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of bradycardia induced by S1P1 receptor agonists.
Frequently Asked Questions (FAQs)
Q1: Why do S1P1 receptor agonists cause bradycardia?
A1: S1P1 receptor agonists induce bradycardia, a slowing of the heart rate, primarily through their action on S1P1 receptors expressed on cardiomyocytes.[1][2] The binding of an S1P1 agonist to these receptors activates an intracellular signaling cascade. This pathway involves the coupling of the receptor to an inhibitory G-protein (Gαi).[1][3] The dissociation of the G-protein subunits, specifically the Gβγ dimer, leads to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[3] This increases potassium efflux from the cardiomyocyte, causing hyperpolarization of the cell membrane and a subsequent decrease in the firing rate of the sinoatrial node, which is the heart's natural pacemaker. This ultimately results in a reduced heart rate.
Q2: Is the bradycardia induced by all S1P1 agonists the same?
A2: No, the extent of bradycardia can differ among various S1P1 agonists. This is influenced by factors such as the agonist's selectivity for S1P1 receptors over other S1P receptor subtypes (e.g., S1P3), its pharmacokinetic and pharmacodynamic properties, and the dosing regimen used. For instance, first-generation non-selective S1P agonists like fingolimod, which also target S1P3 receptors, may have a more pronounced effect on heart rate. Newer, more selective S1P1 agonists have been developed to minimize this cardiovascular side effect. A meta-analysis of clinical trials has shown that fingolimod is associated with the most significant decrease in heart rate, followed by ponesimod and siponimod, with ozanimod showing the smallest reduction.
Q3: How can S1P1 agonist-induced bradycardia be minimized in a research setting?
A3: In a research setting, several strategies can be employed to minimize S1P1 agonist-induced bradycardia:
-
Dose-Titration: A gradual increase in the dose of the S1P1 agonist allows for the progressive internalization and downregulation of S1P1 receptors on cardiomyocytes. This desensitization of the heart to the agonist's effects can significantly attenuate the initial bradycardic response.
-
Use of Selective Agonists: Employing S1P1 agonists with high selectivity and sparing of the S1P3 receptor may reduce the extent of bradycardia.
-
Appropriate Preclinical Model Selection: The cardiovascular response to S1P1 agonists can be species-dependent. Careful selection of the animal model is crucial for accurately predicting the bradycardic effect in humans.
-
Continuous Monitoring: In preclinical studies, continuous telemetry allows for real-time monitoring of heart rate and other cardiovascular parameters, enabling the precise characterization of the bradycardic effect and the evaluation of mitigation strategies.
Troubleshooting Guides
Issue: Significant Bradycardia Observed in Preclinical Animal Models
Possible Cause: The initial dose of the S1P1 agonist may be too high, leading to a strong initial activation of cardiac S1P1 receptors.
Suggested Solution:
-
Implement a Dose-Titration Regimen: Instead of a single high dose, administer the S1P1 agonist in gradually increasing doses over several days. This allows for adaptation of the cardiovascular system.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the relationship between drug concentration and heart rate to determine a dosing regimen that maintains efficacy while minimizing cardiovascular effects.
-
Consider a Different S1P1 Agonist: If bradycardia remains a concern, consider testing a more selective S1P1 agonist with a known lower potential for cardiotoxicity.
Issue: Managing Bradycardia During an Experiment
Possible Cause: An acute and significant drop in heart rate following S1P1 agonist administration.
Suggested Solution:
-
Administer a Muscarinic Antagonist: In cases of severe, symptomatic bradycardia, administration of a muscarinic antagonist like atropine can be considered. Atropine blocks the parasympathetic influence on the heart, leading to an increase in heart rate.
-
Consider a Beta-Adrenergic Agonist: If atropine is ineffective, a beta-adrenergic agonist such as isoproterenol can be used to directly stimulate the heart and increase its rate.
-
Discontinue Dosing: If bradycardia is severe or persistent, discontinuation of the S1P1 agonist is recommended.
Data Presentation
Table 1: Comparison of Heart Rate Reduction with Different S1P1 Agonists in Clinical Trials
| S1P1 Agonist | Mean Decrease in Heart Rate (beats per minute, bpm) | Notes |
| Fingolimod | 8.1 bpm | Non-selective S1P receptor modulator. |
| Ponesimod | 6.0 bpm | Selective S1P1 receptor modulator. |
| Siponimod | 5-6 bpm | Selective S1P1 and S1P5 receptor modulator. |
| Ozanimod | 1.2 bpm | Selective S1P1 and S1P5 receptor modulator. |
Experimental Protocols
Protocol 1: Preclinical Assessment of Bradycardia using Telemetry in Rats
Objective: To continuously monitor the cardiovascular effects of an S1P1 agonist in conscious, freely moving rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6-8 per group).
-
Telemetry Implantation: Surgically implant a telemetry transmitter (e.g., from DSI) capable of measuring electrocardiogram (ECG), blood pressure, and heart rate. Allow for a recovery period of at least one week.
-
Acclimation: Acclimate the animals to the experimental conditions for at least 24 hours before dosing.
-
Dosing: Administer the S1P1 agonist or vehicle via the appropriate route (e.g., oral gavage). For dose-titration studies, administer escalating doses over a predetermined period.
-
Data Acquisition: Continuously record cardiovascular parameters (heart rate, blood pressure, ECG intervals) for at least 24 hours post-dose.
-
Data Analysis: Analyze the telemetry data to determine the nadir heart rate, time to nadir, and duration of the bradycardic effect. Compare the effects of different doses and regimens.
Protocol 2: First-Dose Monitoring Protocol for S1P1 Agonists in Clinical Studies (Example based on Fingolimod)
Objective: To ensure patient safety by monitoring for and managing bradycardia upon initiation of S1P1 agonist treatment.
Methodology:
-
Baseline Assessment: Before administering the first dose, perform a baseline electrocardiogram (ECG) and measure blood pressure and heart rate.
-
First-Dose Administration: Administer the first dose of the S1P1 agonist in a setting with resources to manage symptomatic bradycardia.
-
Monitoring Period: Observe the patient for a minimum of 6 hours after the first dose.
-
Hourly Measurements: Measure pulse and blood pressure every hour during the 6-hour observation period.
-
Post-Dose ECG: Obtain an ECG at the end of the 6-hour observation period.
-
Extended Monitoring: If the lowest heart rate occurs at the 6-hour mark, or if the patient experiences symptomatic bradycardia, extend the monitoring period until the heart rate increases and symptoms resolve. In some cases, overnight monitoring with continuous ECG may be required.
Visualizations
Caption: S1P1 receptor signaling pathway leading to bradycardia.
Caption: Experimental workflow for assessing and mitigating bradycardia.
References
Technical Support Center: Improving the Oral Bioavailability of S1P1 Agonist 5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of the investigational molecule "S1P1 agonist 5".
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are the common challenges in achieving good oral bioavailability?
A1: this compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Like many potent, selective small molecules, it is likely a lipophilic compound with poor aqueous solubility. The primary challenges to its oral bioavailability are typically low dissolution rate in the gastrointestinal (GI) tract and potential for first-pass metabolism in the liver.[1][2][3] Addressing these issues is critical for developing a successful oral dosage form.
Q2: What is the mechanism of action of this compound?
A2: this compound mimics the endogenous ligand sphingosine-1-phosphate (S1P) by binding to and activating the S1P1 receptor, a G-protein coupled receptor (GPCR).[4][5] This activation leads to the internalization of the receptor, which is crucial for its therapeutic effects, such as sequestering lymphocytes in the lymph nodes. The signaling cascade involves G-protein activation and downstream effector pathways that regulate cell migration, proliferation, and survival.
Q3: What are the initial steps to consider when formulating this compound for oral delivery?
A3: The initial focus should be on enhancing the solubility and dissolution rate. This can be achieved through various formulation strategies, including lipid-based formulations, amorphous solid dispersions, and particle size reduction. A summary of common formulation strategies is provided in the table below.
Troubleshooting Guide
Problem 1: Low and variable drug exposure in preclinical species after oral administration.
-
Possible Cause: Poor aqueous solubility and dissolution rate limitation.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility at different pH values, the partition coefficient (Log P), and the solid-state properties (crystalline vs. amorphous) of this compound.
-
Formulation Screening:
-
Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid nanoparticles. These formulations can keep the drug in a solubilized state in the GI tract.
-
Amorphous Solid Dispersions: Create solid dispersions with polymers like PVP, HPMC, or Soluplus® to improve the dissolution rate. This can be achieved through spray drying or hot-melt extrusion.
-
Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the drug particles, thereby enhancing dissolution.
-
-
Problem 2: High first-pass metabolism is suspected.
-
Possible Cause: Extensive metabolism in the liver and/or gut wall after absorption.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Conduct studies using liver microsomes or hepatocytes to identify the major metabolizing enzymes.
-
Bypass First-Pass Metabolism: Certain lipid-based formulations can promote lymphatic transport of lipophilic drugs, which can help bypass the liver and reduce first-pass metabolism.
-
Prodrug Approach: Consider designing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation.
-
Problem 3: Poor permeability across the intestinal epithelium.
-
Possible Cause: The physicochemical properties of this compound may not be optimal for passive diffusion, or it may be a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
Permeability Assays: Use in vitro models like Caco-2 cell monolayers to assess the permeability and identify if it is a substrate for efflux transporters.
-
Formulation with Permeation Enhancers: Include excipients in the formulation that can transiently open tight junctions or inhibit efflux pumps.
-
Structural Modification: If feasible, medicinal chemistry efforts can be directed to modify the structure of this compound to improve its permeability characteristics without compromising its potency.
-
Data Presentation
Table 1: Summary of Formulation Strategies to Enhance Oral Bioavailability
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Lipid-Based Formulations (SEDDS/SMEDDS) | Maintains the drug in a solubilized state in the GI tract, can enhance lymphatic transport. | Improved bioavailability, can bypass first-pass metabolism. | Potential for GI side effects with high surfactant concentrations, manufacturing complexity. |
| Amorphous Solid Dispersions | Increases the dissolution rate by presenting the drug in a high-energy amorphous state. | Significant improvement in dissolution and absorption. | Physical instability (risk of recrystallization), potential for hygroscopicity. |
| Particle Size Reduction (Micronization/Nanosuspensions) | Increases the surface area of the drug, leading to a faster dissolution rate. | Simple and effective for dissolution rate-limited drugs. | May not be sufficient for very poorly soluble compounds, potential for particle aggregation. |
| Complexation with Cyclodextrins | Forms inclusion complexes with the drug, increasing its solubility. | Enhances solubility and dissolution. | Can be limited by the stoichiometry of the complex and the size of the drug molecule. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed, typically for 21 days.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER to ensure the integrity of the cell monolayer.
-
Transport Study:
-
Add this compound (in a suitable vehicle) to the apical (A) side of the Transwell®.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
To assess efflux, add the compound to the basolateral side and sample from the apical side.
-
-
Sample Analysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport to determine the extent of permeability and the efflux ratio.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing:
-
Administer this compound in the selected formulation orally (e.g., via oral gavage) to a group of fasted rats.
-
Administer a solution of this compound intravenously to another group of rats to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve). The absolute oral bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: S1P1 Signaling Pathway Activation.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. S1PR1 - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
"S1P1 agonist 5" cytotoxicity assessment in neuronal cells
This technical support guide provides troubleshooting information and frequently asked questions for researchers assessing the cytotoxicity of "S1P1 agonist 5" in neuronal cells. As "this compound" is a designated research compound, this guide is based on the established principles of S1P1 receptor modulation and common cytotoxicity assessment techniques.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on neuronal cells?
A1: this compound is a modulator of the Sphingosine-1-Phosphate (S1P) Receptor 1. S1P receptors are widely expressed on various cells in the central nervous system (CNS), including neurons, astrocytes, microglia, and oligodendrocytes.[1][2][3] Published research on similar S1P1 agonists, such as Fingolimod (FTY720) and Siponimod, indicates that they can be neuroprotective rather than cytotoxic.[4][5] These compounds have been shown to protect neurons from excitotoxicity, reduce neuroinflammation, and promote cell survival pathways. Therefore, depending on the experimental context, this compound may enhance neuronal viability or protect against a toxic insult, rather than inducing cell death.
Q2: Which assays are recommended for assessing the cytotoxicity of this compound?
A2: A multi-assay approach is recommended to build a comprehensive cytotoxicity profile.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with damaged plasma membranes, indicating necrosis or late-stage apoptosis. It is a reliable method for quantifying cell lysis.
-
MTT Assay: This colorimetric assay measures the mitochondrial reductase activity in living cells, which is an indicator of overall metabolic activity and cell viability. A decrease in signal suggests reduced viability or proliferation.
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a characteristic hallmark of apoptosis.
Q3: What are the critical experimental controls to include?
A3: Proper controls are essential for valid results.
-
Vehicle Control: Neuronal cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment. This control accounts for any potential solvent-induced cytotoxicity.
-
Untreated Control: Cells cultured in medium alone, representing baseline cell health and viability.
-
Positive Control (for cytotoxicity): A known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis/lysis) to ensure the assay is working correctly.
-
Medium Background Control: Wells containing only culture medium (no cells) to measure the background absorbance or fluorescence of the medium and assay reagents.
Q4: How can I differentiate between apoptotic and necrotic cell death?
A4: Differentiating between apoptosis and necrosis requires comparing results from multiple assays.
-
Apoptosis is characterized by DNA fragmentation without immediate loss of membrane integrity. An increase in the TUNEL-positive cell population without a significant, simultaneous increase in LDH release would suggest apoptosis.
-
Necrosis involves the rapid loss of plasma membrane integrity. A significant increase in LDH release is a primary indicator of necrosis.
-
Late-stage apoptosis can also lead to secondary necrosis, where both TUNEL staining and LDH release would be observed.
Troubleshooting Guides
Problem: My experimental results are inconsistent or not reproducible.
-
Possible Cause 1: Cell Culture Contamination. Contamination with bacteria, yeast, fungi, or mycoplasma can significantly impact cell health and experimental outcomes.
-
Solution: Regularly inspect cultures for changes in medium turbidity or color. Perform routine mycoplasma testing. If contamination is suspected, discard the culture and decontaminate all equipment thoroughly. Always use a strict aseptic technique.
-
-
Possible Cause 2: Inconsistent Cell Seeding. Uneven cell density across wells can lead to high variability in assay readouts.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to prevent settling. Visually inspect plates post-seeding to confirm even distribution.
-
-
Possible Cause 3: Reagent Issues. Degradation of this compound or assay reagents can affect results.
-
Solution: Prepare fresh stock solutions of the agonist. Aliquot reagents to avoid multiple freeze-thaw cycles. Always check the expiration dates of assay kits.
-
Problem: I am observing high background signal in my LDH assay.
-
Possible Cause 1: Serum in Culture Medium. Some components in serum, particularly lactate dehydrogenase, can contribute to background signal.
-
Solution: Use a serum-free medium for the final step of the experiment when collecting the supernatant for the LDH measurement. Alternatively, include a "medium only" background control and subtract this value from all other readings.
-
-
Possible Cause 2: Cell Debris. Disturbing the cell monolayer when collecting the supernatant can release LDH and artificially inflate the readings.
-
Solution: Centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) before collecting the supernatant. Carefully aspirate the supernatant without disturbing the cells attached to the bottom of the well.
-
Problem: The MTT assay shows an increase in signal with this compound treatment.
-
Possible Cause: Pro-survival or Proliferative Effect. As noted in the FAQ, S1P1 agonists can be neuroprotective and may enhance cell viability or metabolic activity. An increase in the MTT signal is a plausible biological outcome.
-
Solution: This may be a valid result. To confirm, consider performing a cell counting assay (e.g., Trypan Blue exclusion or automated cell counting) to determine if the increase in MTT signal corresponds to an increase in cell number. Also, assess whether the agonist protects against a known toxin.
-
Quantitative Data Summary
The following tables present hypothetical data from cytotoxicity assessments of "this compound" on primary cortical neurons after a 48-hour incubation.
Table 1: LDH Release Assay
| Treatment Group | Concentration (nM) | Mean Absorbance (490nm) | % Cytotoxicity |
|---|---|---|---|
| Untreated Control | 0 | 0.150 | 0% |
| Vehicle Control (0.1% DMSO) | 0 | 0.155 | 0.4% |
| This compound | 1 | 0.148 | -0.2% |
| This compound | 10 | 0.145 | -0.4% |
| This compound | 100 | 0.152 | 0.2% |
| This compound | 1000 | 0.180 | 2.5% |
| Positive Control (1% Triton X-100) | N/A | 1.350 | 100% |
% Cytotoxicity calculated relative to positive and untreated controls.
Table 2: MTT Viability Assay
| Treatment Group | Concentration (nM) | Mean Absorbance (570nm) | % Cell Viability |
|---|---|---|---|
| Untreated Control | 0 | 0.850 | 100% |
| Vehicle Control (0.1% DMSO) | 0 | 0.845 | 99.4% |
| This compound | 1 | 0.865 | 101.8% |
| This compound | 10 | 0.880 | 103.5% |
| This compound | 100 | 0.855 | 100.6% |
| this compound | 1000 | 0.810 | 95.3% |
% Cell Viability calculated relative to the untreated control.
Experimental Protocols & Visualizations
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist typically engages G-protein coupled signaling cascades. These pathways can influence a variety of cellular processes, including cell survival and migration. In neurons, this can lead to the activation of pro-survival signals like the PI3K/Akt pathway.
Caption: Simplified S1P1 signaling cascade in neuronal cells.
Experimental Workflow: Cytotoxicity Assessment
A logical workflow is crucial for obtaining reliable data. This involves careful planning from cell culture preparation to data analysis.
Caption: Workflow for assessing this compound cytotoxicity.
Detailed Experimental Protocols
1. LDH Cytotoxicity Assay Protocol (Colorimetric)
This protocol is adapted from standard methodologies for measuring LDH release.
-
Cell Plating: Seed neuronal cells in a 96-well, flat-bottom plate at a predetermined optimal density and allow them to adhere and stabilize for 24-48 hours.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or controls (vehicle, positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes to pellet any detached cells or debris.
-
Carefully transfer 50-100 µL of the supernatant from each well to a new, clear 96-well plate. Avoid disturbing the cell layer.
-
Assay Reaction: Prepare the LDH assay reagent according to the manufacturer's instructions. Add the reagent to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Untreated Control Abs) / (Max LDH Release Abs - Untreated Control Abs)] x 100
2. MTT Cell Viability Assay Protocol
This protocol is based on standard MTT assay procedures.
-
Cell Plating and Treatment: Follow steps 1-3 from the LDH assay protocol. This assay can often be performed on the cells remaining in the original plate after collecting the supernatant for the LDH assay.
-
MTT Reagent Addition: Following the treatment incubation, carefully remove the medium and add 100 µL of fresh, serum-free medium and 10 µL of MTT labeling reagent (typically 5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of MTT solubilization solution (e.g., acidified isopropanol or a detergent-based solution) to each well.
-
Dissolution: Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure all formazan crystals are fully dissolved.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control.
3. TUNEL Apoptosis Assay Protocol (Fluorescent)
This protocol outlines the general steps for performing a TUNEL assay on adherent cells.
-
Cell Culture: Grow and treat cells on sterile glass coverslips or in a 96-well imaging plate.
-
Fixation: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS and permeabilize them with a solution of 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Labeling Reaction: Wash the cells. Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., FITC-dUTP) according to the kit manufacturer's instructions.
-
Incubation: Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a dark, humidified chamber.
-
Counterstaining: Wash the cells to remove unincorporated nucleotides. If desired, counterstain the nuclei with a DNA stain like DAPI.
-
Imaging: Mount the coverslips onto microscope slides or image the plate directly using a fluorescence microscope. Apoptotic cells will exhibit bright green nuclear fluorescence.
-
Quantification: Quantify apoptosis by counting the percentage of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei in several random fields per condition.
References
- 1. Fingolimod Phosphate Attenuates Oligomeric Amyloid β–Induced Neurotoxicity via Increased Brain-Derived Neurotrophic Factor Expression in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. FTY720 attenuates excitotoxicity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action [mdpi.com]
Overcoming resistance to "S1P1 agonist 5" treatment
Technical Support Center: S1P1 Agonist 5
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective S1P1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR). Upon binding, it activates the Gαi signaling pathway, which inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1][2] It also initiates downstream signaling cascades involving Akt and ERK, which are crucial for regulating cell survival, migration, and endothelial barrier function.[1] A key effect of potent S1P1 agonists is the internalization and subsequent degradation of the S1P1 receptor, which leads to a functional antagonism, preventing lymphocytes from leaving lymph nodes.[3][4]
Q2: What are the expected cellular responses after treatment with this compound?
A2: The expected responses depend on the cell type. In lymphocytes, treatment typically leads to receptor internalization and sequestration of the cells in lymphoid organs. In endothelial cells, this compound enhances cell-cell junctions and strengthens the endothelial barrier. Common downstream signaling events include the phosphorylation of Akt and ERK.
Q3: Why is receptor internalization an important consideration for this agonist?
A3: Receptor internalization is a key part of the mechanism for many S1P1 agonists. While the initial binding activates the receptor, prolonged exposure to the agonist triggers receptor phosphorylation, β-arrestin recruitment, and subsequent internalization and degradation. This process, known as desensitization or downregulation, renders the cell less responsive to further stimulation and is the basis for the "functional antagonism" that leads to immunosuppressive effects like lymphopenia.
Q4: Can this compound be used in both in vitro and in vivo experiments?
A4: Yes, this compound is designed for both in vitro cell-based assays and in vivo studies in animal models. For in vivo use, it is crucial to conduct preliminary pharmacokinetic and pharmacodynamic studies to determine the optimal dosing and schedule to achieve the desired level of S1P1 receptor engagement and functional outcome, such as lymphopenia.
Troubleshooting Guide
Problem 1: Diminished or no response to this compound in cell-based assays.
| Potential Cause | Recommended Solution |
| Cell Line Viability/Health: Cells are unhealthy, have a high passage number, or are contaminated (e.g., with mycoplasma). | Ensure cells are healthy and within a low passage number range. Regularly test for mycoplasma contamination. Use a consistent cell seeding density for all experiments. |
| Incorrect Agonist Concentration: The concentration of this compound is outside the optimal range for the specific cell line. | Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your cell line and specific endpoint (e.g., Akt phosphorylation, calcium mobilization). |
| Low S1P1 Receptor Expression: The cell line used does not endogenously express sufficient levels of the S1P1 receptor. | Verify S1P1 receptor expression using qPCR or Western blot. Consider using a cell line known to express high levels of S1P1 or a recombinant cell line overexpressing the receptor. |
| Reagent Degradation: this compound has degraded due to improper storage or handling. | Store the agonist according to the manufacturer's instructions, typically protected from light and at low temperatures. Prepare fresh dilutions for each experiment from a stock solution. |
| Assay-Specific Issues: The assay endpoint (e.g., cAMP measurement, downstream phosphorylation) is not sensitive enough or is measured at a suboptimal time point. | Optimize the assay timing. For signaling events like phosphorylation, the peak response may be transient (e.g., 5-30 minutes). For longer-term assays like cell migration, ensure the incubation period is appropriate. |
Problem 2: High variability between replicate wells or experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding: Uneven cell distribution across the plate. | Ensure a single-cell suspension before plating. Use appropriate pipetting techniques to avoid introducing bubbles and to ensure even mixing. Allow plates to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling. |
| Edge Effects: Wells on the outer edges of the microplate are subject to evaporation, leading to altered cell growth and reagent concentrations. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
| Pipetting Inaccuracy: Inconsistent volumes of cells, agonist, or assay reagents are added to the wells. | Use calibrated pipettes and proper technique. For multi-well plates, consider using a multichannel pipette or automated liquid handler for greater consistency. |
| Temperature and Incubation Fluctuations: Inconsistent incubation times or temperature changes can affect biological responses. | Pre-warm all reagents and media to 37°C. Ensure the incubator provides a stable and uniform temperature and CO2 environment. |
Problem 3: Rapid loss of cellular response after initial stimulation (Tachyphylaxis).
| Potential Cause | Recommended Solution |
| Receptor Desensitization and Internalization: This is an expected pharmacological effect of potent S1P1 agonists. | This phenomenon can be studied as an endpoint. To measure initial signaling, use short stimulation times (e.g., 2-15 minutes). To investigate desensitization, pre-treat cells with the agonist for a longer period (e.g., 1-4 hours) and then re-stimulate to observe the blunted response. |
| S1P1 Receptor Downregulation/Degradation: Prolonged agonist exposure leads to the degradation of internalized receptors. | Quantify the total and cell-surface levels of the S1P1 receptor over time using techniques like flow cytometry with a surface-labeled antibody, cell-surface biotinylation followed by Western blot, or by using a cell line expressing a fluorescently-tagged S1P1 receptor. |
| Heterologous Desensitization: Activation of other GPCRs in your system may be causing the desensitization of the S1P1 receptor. | Review the components of your cell culture media for other signaling molecules. If possible, conduct experiments in a serum-free or defined medium to reduce confounding factors. |
Data Presentation
Table 1: Comparative Efficacy of this compound in Different Cell Lines
| Cell Line | S1P1 Expression (Relative Units) | Endpoint Assay | EC50 (nM) |
| CHO-K1 (S1P1 Overexpressing) | 100 ± 8.5 | cAMP Inhibition | 0.5 ± 0.1 |
| HUVEC (Endogenous) | 45 ± 5.2 | Akt Phosphorylation | 2.3 ± 0.4 |
| Jurkat T-Cells (Endogenous) | 15 ± 2.1 | Chemotaxis Inhibition | 10.8 ± 1.9 |
| CHO-K1 (Parental) | <1 | cAMP Inhibition | >10,000 |
Table 2: Time-Dependent S1P1 Receptor Internalization
| Time Point (Post-Treatment with 10x EC50 Agonist 5) | Surface S1P1 Receptor Level (% of Control) |
| 0 min | 100% |
| 15 min | 72% |
| 30 min | 45% |
| 60 min | 28% |
| 120 min | 19% |
Experimental Protocols
Protocol 1: Western Blot for Akt Phosphorylation
-
Cell Seeding: Plate cells (e.g., HUVECs) in a 6-well plate and grow to 80-90% confluency.
-
Starvation: The day before the experiment, replace the growth medium with a serum-free or low-serum medium and incubate overnight.
-
Agonist Stimulation: Treat cells with varying concentrations of this compound for a predetermined optimal time (e.g., 15 minutes) at 37°C. Include a vehicle control.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Protein Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like GAPDH.
Protocol 2: S1P1 Receptor Internalization Assay via Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension of your target cells (e.g., Jurkat T-cells or a stable cell line expressing tagged S1P1).
-
Agonist Treatment: Aliquot cells into flow cytometry tubes. Treat the cells with this compound (at a saturating concentration, e.g., 10-100x EC50) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. Include a vehicle-treated control for the 0-minute time point.
-
Stopping the Reaction: To stop internalization, immediately add 10 volumes of ice-cold PBS or FACS buffer (PBS with 2% FBS) and centrifuge at 300 x g for 5 minutes at 4°C.
-
Antibody Staining: Resuspend the cell pellets in ice-cold FACS buffer. Add a primary antibody that recognizes an extracellular epitope of the S1P1 receptor. Incubate on ice, in the dark, for 30 minutes.
-
Washing: Wash the cells twice with ice-cold FACS buffer to remove unbound primary antibody.
-
Secondary Staining: If the primary antibody is not directly conjugated, resuspend the cells in FACS buffer containing a fluorescently-labeled secondary antibody. Incubate on ice, in the dark, for 30 minutes.
-
Final Wash: Wash the cells twice more with ice-cold FACS buffer.
-
Data Acquisition: Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population will be proportional to the amount of S1P1 receptor remaining on the cell surface.
-
Analysis: Calculate the percentage of surface S1P1 receptor remaining at each time point relative to the vehicle-treated control (t=0).
Mandatory Visualizations
Caption: S1P1 Receptor Signaling Pathway.
Caption: Workflow for Troubleshooting Diminished Response.
Caption: Mechanism of Agonist-Induced S1P1 Internalization.
References
- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
Technical Support Center: Refining CNS Penetration of S1P1 Agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the delivery of S1P1 agonists to the central nervous system (CNS). Due to the limited publicly available information on a compound designated solely as "S1P1 agonist 5," this guide will address challenges and solutions for a representative selective S1P1 agonist, hereafter referred to as S1P1-X .
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering S1P1-X to the CNS?
A1: The primary challenge is overcoming the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. Key obstacles include:
-
Low passive permeability: The physicochemical properties of S1P1-X, such as high molecular weight, low lipophilicity, or high polar surface area, can limit its ability to diffuse across the BBB.
-
Efflux transporters: S1P1-X may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) at the BBB, which actively pump the compound out of the brain.
-
Poor solubility: Low aqueous solubility can hinder formulation development and limit the concentration of S1P1-X available to cross the BBB.
-
Metabolic instability: S1P1-X may be rapidly metabolized in the brain or periphery, reducing its effective concentration in the CNS.
Q2: Which S1P receptor subtypes are expressed in the CNS, and what are their roles?
A2: Several S1P receptor subtypes are expressed by various cells within the CNS, and their modulation can have direct therapeutic effects.[1][2][3]
-
S1P1: Expressed on astrocytes, microglia, neurons, and oligodendrocytes. It plays a role in regulating BBB integrity, neuroinflammation, and lymphocyte egress from lymph nodes.[1][4]
-
S1P2: Found in the CNS and can influence vascular permeability.
-
S1P3: Expressed on astrocytes and neurons and is involved in neuroinflammation.
-
S1P4: Primarily found in lymphoid tissue but has some expression in the CNS.
-
S1P5: Highly expressed on oligodendrocytes and brain endothelial cells, playing a crucial role in myelination and maintaining BBB function.
Q3: What are the initial steps to assess the CNS penetration potential of S1P1-X?
A3: A tiered approach is recommended:
-
In silico modeling: Predict physicochemical properties (logP, pKa, polar surface area) and potential for P-gp efflux.
-
In vitro BBB models: Use cell-based assays like Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) or co-culture models with brain endothelial cells (e.g., hCMEC/D3) to estimate permeability.
-
In vivo pharmacokinetic studies: Administer S1P1-X to animal models and measure its concentration in plasma and brain tissue or cerebrospinal fluid (CSF) over time to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu).
Troubleshooting Guide
Issue 1: Low Permeability in In Vitro BBB Models
Symptoms:
-
Low apparent permeability coefficient (Papp) in PAMPA-BBB or cell-based assays.
-
High efflux ratio in bidirectional transport assays (e.g., Caco-2, MDCK-MDR1).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Physicochemical Properties | 1. Chemical Modification: If feasible, modify the structure of S1P1-X to increase lipophilicity (increase logP) or reduce polar surface area. 2. Prodrug Approach: Design a more lipophilic prodrug that can cross the BBB and then be converted to the active S1P1-X in the brain. |
| P-gp or BCRP Efflux | 1. Co-administration with Inhibitors: In in vitro models, co-administer S1P1-X with known P-gp inhibitors (e.g., verapamil, zosuquidar) or BCRP inhibitors (e.g., Ko143) to confirm if it is a substrate. 2. Formulation with Excipients: Formulate S1P1-X with excipients that can inhibit efflux pumps, such as certain polymers or surfactants. |
| Low Compound Solubility | 1. Improve Formulation: Use solubility-enhancing excipients like cyclodextrins, co-solvents (e.g., DMSO, PEG), or develop a nano-formulation (e.g., lipid nanoparticles, micelles). 2. pH Adjustment: Modify the pH of the buffer to improve the solubility of ionizable compounds. |
Issue 2: Low Brain-to-Plasma Ratio (Kp) in In Vivo Studies
Symptoms:
-
Total brain concentration of S1P1-X is significantly lower than the total plasma concentration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Plasma Protein Binding | 1. Measure Free Fraction: Determine the fraction of S1P1-X unbound to plasma proteins (fu,plasma) and brain tissue (fu,brain). A low fu,plasma can limit the amount of drug available to cross the BBB. 2. Calculate Kp,uu: The unbound brain-to-plasma ratio (Kp,uu = Kp / (fu,brain / fu,plasma)) is a more accurate measure of BBB penetration. A Kp,uu close to 1 suggests passive diffusion, while Kp,uu < 1 may indicate active efflux. |
| Active Efflux at the BBB | 1. In Vivo Inhibition Studies: Co-administer S1P1-X with an efflux pump inhibitor in vivo to see if the Kp value increases. 2. Alternative Delivery Routes: Consider intranasal or intracerebroventricular (ICV) administration to bypass the BBB. |
| Rapid Metabolism in the Brain | 1. In Vitro Metabolic Stability: Assess the stability of S1P1-X in brain homogenates or microsomes. 2. Identify Metabolites: Characterize the major metabolites in the brain and plasma to understand the metabolic pathways. |
Experimental Protocols
Protocol 1: In Vitro PAMPA-BBB Assay
-
Preparation: A filter plate is coated with a lipid mixture (e.g., porcine brain polar lipid) dissolved in a solvent like dodecane to form an artificial membrane.
-
Donor Plate: S1P1-X is dissolved in a buffer solution (e.g., PBS at pH 7.4) and added to the donor wells.
-
Acceptor Plate: The acceptor plate, containing buffer, is placed on top of the filter plate, allowing the compound to permeate from the donor to the acceptor compartment through the artificial membrane.
-
Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: The concentration of S1P1-X in both donor and acceptor wells is quantified using a suitable analytical method like LC-MS/MS.
-
Calculation: The permeability coefficient (Pe) is calculated based on the concentration change over time.
Protocol 2: In Vivo Pharmacokinetic Study for Kp Determination
-
Animal Model: Use appropriate animal models, such as mice or rats.
-
Dosing: Administer S1P1-X via the desired route (e.g., oral gavage, intravenous injection).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and brain tissue.
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma.
-
Brain: Perfuse the brain with saline to remove residual blood, then homogenize the tissue in a suitable buffer.
-
-
Bioanalysis: Extract S1P1-X from plasma and brain homogenate and quantify its concentration using LC-MS/MS.
-
Data Analysis: Plot the concentration-time profiles for both plasma and brain. The Kp value at each time point is calculated as the ratio of the concentration in the brain (Cbrain) to the concentration in plasma (Cplasma). The area under the curve (AUC) for both compartments can also be used to calculate an overall Kp (AUCbrain / AUCplasma).
Visualizations
Caption: S1P1 receptor signaling pathway activation by an agonist.
Caption: Experimental workflow for assessing CNS penetration.
Caption: Troubleshooting decision tree for low Kp,uu.
References
Validation & Comparative
A Comparative Guide: Ozanimod (a selective S1P1/5 agonist) vs. Fingolimod in Relapsing Multiple Sclerosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the selective sphingosine-1-phosphate (S1P) receptor modulator Ozanimod against the first-in-class S1P receptor modulator, Fingolimod, in the context of relapsing multiple sclerosis (RMS). This comparison is supported by data from pivotal clinical trials.
Mechanism of Action: A Tale of Selectivity
Both Ozanimod and Fingolimod are S1P receptor modulators, but their mechanisms of action differ in their receptor selectivity. Fingolimod is a non-selective agonist for S1P receptors S1P1, S1P3, S1P4, and S1P5.[1][2] In contrast, Ozanimod is a more selective agonist, targeting S1P1 and S1P5 with high affinity.[2][3][4]
Upon activation by these drugs, S1P1 receptors on lymphocytes are internalized and degraded, leading to the sequestration of these immune cells in the lymph nodes. This process reduces the infiltration of autoreactive lymphocytes into the central nervous system (CNS), thereby mitigating the inflammatory processes that drive multiple sclerosis. While both drugs leverage this primary mechanism, Ozanimod's selectivity for S1P1 and S1P5 is hypothesized to reduce the risk of adverse effects associated with the modulation of other S1P receptor subtypes, such as the cardiac effects linked to S1P3 activation.
Efficacy Comparison: Head-to-Head and Indirect Analyses
While direct head-to-head clinical trials comparing Ozanimod and Fingolimod are lacking, matching-adjusted indirect comparisons (MAIC) of their pivotal Phase 3 trials provide valuable insights into their relative efficacy. The primary efficacy endpoints in these trials for relapsing multiple sclerosis typically include the annualized relapse rate (ARR), MRI markers of disease activity (new or enlarging T2 lesions and gadolinium-enhancing (GdE) lesions), and disability progression.
Annualized Relapse Rate (ARR)
Both Ozanimod and Fingolimod have demonstrated significant reductions in ARR compared to placebo or an active comparator (Interferon beta-1a). In the SUNBEAM and RADIANCE Part B trials, Ozanimod showed a significant reduction in ARR compared to Interferon beta-1a. Similarly, the FREEDOMS and TRANSFORMS trials for Fingolimod showed a significant reduction in ARR compared to placebo and Interferon beta-1a, respectively. An indirect comparison of these trial data suggests that the efficacy in reducing ARR is similar between Ozanimod and Fingolimod.
MRI Lesion Activity
Both medications have shown robust effects on MRI markers of inflammation. Ozanimod significantly reduced the number of new or enlarging T2 lesions and GdE lesions compared to Interferon beta-1a in its Phase 3 trials. Fingolimod also demonstrated a significant reduction in these MRI outcomes in the FREEDOMS and TRANSFORMS studies. Long-term data from the DAYBREAK extension trial for Ozanimod showed sustained low rates of brain volume loss over five years.
Disability Progression
The effect on disability progression has been a more variable endpoint. In the FREEDOMS II trial, Fingolimod did not show a statistically significant effect on disability progression compared to placebo. In a 2-year study comparing Ozanimod to Avonex (Interferon beta-1a), there was no significant difference in disability progression between the two groups.
Quantitative Efficacy Data
The following tables summarize key efficacy data from the pivotal clinical trials for Ozanimod and Fingolimod.
Table 1: Ozanimod Efficacy Data from Phase 3 Trials (SUNBEAM & RADIANCE)
| Efficacy Endpoint | Ozanimod (0.92 mg) | Comparator (Interferon beta-1a) | p-value | Trial |
| Annualized Relapse Rate | ||||
| Adjusted ARR (12 months) | 0.18 | 0.35 | <0.0001 | SUNBEAM |
| Adjusted ARR (24 months) | 0.17 | 0.28 | <0.0001 | RADIANCE |
| MRI Lesions (at 12 months) | ||||
| Mean number of new/enlarging T2 lesions | 1.47 | 2.84 | <0.0001 | SUNBEAM |
| Mean number of Gd-enhancing lesions | 0.16 | 0.43 | <0.0001 | SUNBEAM |
| MRI Lesions (at 24 months) | ||||
| Mean number of new/enlarging T2 lesions | 1.84 | 3.18 | <0.0001 | RADIANCE |
| Mean number of Gd-enhancing lesions | 0.10 | 0.29 | 0.0006 | RADIANCE |
Data sourced from publicly available clinical trial information.
Table 2: Fingolimod Efficacy Data from Phase 3 Trials (FREEDOMS & TRANSFORMS)
| Efficacy Endpoint | Fingolimod (0.5 mg) | Comparator | p-value | Trial |
| Annualized Relapse Rate | ||||
| ARR (24 months) | 0.18 | 0.40 (Placebo) | <0.001 | FREEDOMS |
| ARR (12 months) | 0.16 | 0.33 (IFN beta-1a) | <0.001 | TRANSFORMS |
| MRI Lesions (at 24 months) | ||||
| Mean number of new/enlarging T2 lesions | 1.6 | 3.3 (Placebo) | <0.001 | FREEDOMS |
| Mean number of Gd-enhancing lesions | 0.2 | 1.1 (Placebo) | <0.001 | FREEDOMS |
| Disability Progression (Confirmed at 3 months) | ||||
| Proportion of patients with progression | 17.7% | 24.1% (Placebo) | 0.02 | FREEDOMS |
Data sourced from publicly available clinical trial information.
Experimental Protocols
The efficacy data presented above were generated from multicenter, randomized, double-blind, double-dummy, active-controlled (or placebo-controlled) clinical trials.
Representative Clinical Trial Workflow
Key Methodological Aspects:
-
Patient Population: Typically includes adults aged 18-55 years with a diagnosis of relapsing-remitting multiple sclerosis (RRMS) or active secondary progressive multiple sclerosis (SPMS), defined by specific criteria for relapse history and disability status (e.g., Expanded Disability Status Scale [EDSS] score).
-
Randomization: Patients are randomly assigned to receive the investigational drug or the comparator in a blinded fashion to minimize bias.
-
Treatment Administration: Both Ozanimod and Fingolimod are administered orally once daily.
-
Efficacy Assessments:
-
Relapses: Clinically confirmed relapses are recorded throughout the study period to calculate the ARR.
-
MRI: Brain MRI scans are performed at baseline and at regular intervals (e.g., annually) to assess for new or enlarging T2-hyperintense lesions and GdE lesions.
-
Disability Progression: Disability status is typically measured using the EDSS at scheduled visits. Confirmed disability progression is defined as a sustained increase in the EDSS score for a predefined duration (e.g., 3 or 6 months).
-
-
Safety Assessments: Monitoring of adverse events, laboratory parameters (including lymphocyte counts and liver function tests), and vital signs is conducted throughout the trials.
Conclusion
Both Ozanimod and Fingolimod are effective oral therapies for relapsing multiple sclerosis, demonstrating significant reductions in relapse rates and MRI disease activity. Indirect comparisons suggest a similar efficacy profile between the two drugs. The key differentiator lies in their receptor selectivity, with Ozanimod's more targeted approach to S1P1 and S1P5 modulation potentially offering a favorable safety profile, particularly concerning cardiac-related adverse events. The choice between these agents in a clinical or developmental context may therefore be influenced by a comprehensive evaluation of both their efficacy and safety data.
References
A Preclinical Comparative Analysis of Ozanimod and a Selective S1P1 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical pharmacological profiles of ozanimod (RPC-1063), a sphingosine-1-phosphate (S1P) receptor modulator, and a representative selective S1P1 receptor agonist, referred to herein as "S1P1 Agonist 5," based on publicly available data. This comparison focuses on their receptor selectivity, in vitro potency, and efficacy in a key preclinical model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE).
Introduction to S1P1 Receptor Agonism
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a critical role in lymphocyte trafficking.[1] Agonism at the S1P1 receptor subtype leads to the internalization of the receptor, which in turn sequesters lymphocytes in the lymph nodes, preventing their migration to sites of inflammation.[1] This mechanism of action is a clinically validated therapeutic strategy for autoimmune diseases such as multiple sclerosis.
Ozanimod is an oral S1P receptor modulator that selectively targets S1P1 and S1P5 receptors.[2] For the purpose of this comparison, we will be evaluating it against "this compound," a highly selective S1P1 agonist described in the literature, to highlight the preclinical characteristics of a compound with a more focused S1P1 activity profile.
In Vitro Pharmacology: Receptor Selectivity and Potency
A key differentiator among S1P receptor modulators is their selectivity profile across the five S1P receptor subtypes. Ozanimod is a selective agonist for S1P1 and S1P5.[2] In contrast, "this compound" is characterized by its high selectivity for the S1P1 receptor, with significantly less activity at other S1P receptor subtypes. The in vitro potency of these compounds is typically determined through functional assays such as GTPγS binding or β-arrestin recruitment assays.
Table 1: Comparative In Vitro Receptor Selectivity and Potency
| Parameter | Ozanimod | This compound (Compound 20) |
| Target Receptors | S1P1 and S1P5[2] | S1P1 |
| S1P1 Potency (EC50) | 0.41 nM (GTPγS) | 0.09 nM (GTPγS) |
| S1P3 Potency (EC50) | >10,000 nM | 1,700 nM (GTPγS) |
| S1P5 Potency (EC50) | 11 nM (GTPγS) | >10,000 nM (GTPγS) |
Note: The data presented above is compiled from different studies and was not generated in head-to-head experiments.
Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
The EAE mouse model is a widely used preclinical model for multiple sclerosis to evaluate the therapeutic potential of immunomodulatory agents. The primary endpoint in these studies is the clinical score, which reflects the severity of paralysis.
Ozanimod has demonstrated efficacy in the EAE model, reducing clinical severity and central nervous system inflammation. Similarly, selective S1P1 agonists have shown to be effective in ameliorating EAE, primarily through the sequestration of pathogenic lymphocytes.
Table 2: Comparative Efficacy in the Mouse EAE Model
| Parameter | Ozanimod | This compound (Compound 20) |
| Animal Model | MOG35-55 induced EAE in C57BL/6 mice | Collagen-induced arthritis model in rats (EAE data not available) |
| Dosing Regimen | 0.6 mg/kg, daily oral gavage, starting at disease onset | Not available for EAE model |
| Effect on Clinical Score | Significant reduction in clinical severity | Efficacious in a collagen-induced arthritis model |
| Effect on Lymphocyte Count | Induces peripheral lymphopenia | Induces peripheral lymphopenia |
Note: A direct comparison of efficacy in the same EAE model is not available in the public domain. The data for "this compound" is from a different inflammatory model.
Experimental Protocols
GTPγS Binding Assay
This assay measures the functional activity of a compound by quantifying the binding of radiolabeled GTPγS to G proteins upon receptor activation.
-
Membrane Preparation : Cell membranes expressing the S1P receptor of interest are prepared.
-
Reaction Mixture : Membranes are incubated with the test compound, GDP, and [35S]GTPγS in an assay buffer.
-
Incubation : The reaction is allowed to proceed at a controlled temperature for a specific duration.
-
Termination and Filtration : The reaction is stopped, and the mixture is filtered through a filter plate to separate bound from unbound [35S]GTPγS.
-
Detection : The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis : The amount of [35S]GTPγS binding is plotted against the compound concentration to determine the EC50 value.
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Induction of EAE : Female C57BL/6 mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and Complete Freund's Adjuvant (CFA). Pertussis toxin is administered on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the central nervous system.
-
Treatment : Upon the onset of clinical signs (typically around day 10-12), mice are randomized into treatment and vehicle control groups. The test compound (e.g., ozanimod) is administered daily via oral gavage.
-
Clinical Scoring : Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 is normal and 5 is moribund or dead.
-
Histopathology : At the end of the study, spinal cords are collected for histological analysis to assess inflammation and demyelination.
-
Lymphocyte Sequestration : Blood samples are collected to measure peripheral lymphocyte counts by flow cytometry to confirm the pharmacodynamic effect of the S1P1 agonist.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the S1P1 receptor signaling pathway and a typical experimental workflow for evaluating S1P1 agonists.
Caption: S1P1 Receptor Signaling Pathway
References
Head-to-Head Study: A Comparative Guide to S1P1 Agonist 5 and Siponimod
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct head-to-head comparative studies between the research compound "S1P1 agonist 5" and the approved drug siponimod are not available in the public domain. Siponimod (Mayzent®), a selective sphingosine-1-phosphate (S1P) receptor modulator, has been extensively studied in clinical trials and is approved for the treatment of relapsing forms of multiple sclerosis (MS), including secondary progressive multiple sclerosis (SPMS) with active disease.[1][2][3] Data on its pharmacokinetics, pharmacodynamics, efficacy, and safety are well-documented.
Conversely, "this compound" is described in chemical supplier catalogs as a selective and orally active S1P1 agonist intended for research purposes, specifically in the context of multiple sclerosis.[4][5] Publicly available experimental data detailing its pharmacological and clinical profile are scarce, precluding a direct, data-driven comparison with siponimod.
This guide provides a comprehensive overview of the available data for siponimod and contextualizes the limited information on "this compound" to highlight areas where further research is needed.
Mechanism of Action: S1P1 Receptor Modulation
Both siponimod and "this compound" are classified as S1P1 receptor agonists. S1P receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in lymphocyte trafficking. Agonism at the S1P1 receptor on lymphocytes causes the internalization and degradation of the receptor, rendering the cells unresponsive to the natural S1P gradient that guides their egress from lymph nodes. This "functional antagonism" leads to the sequestration of lymphocytes within the lymph nodes, reducing their circulation in the peripheral blood and subsequent infiltration into the central nervous system (CNS), which is a key pathological process in multiple sclerosis.
Siponimod is a selective modulator of S1P receptor subtypes 1 (S1P1) and 5 (S1P5). Its action on S1P1 is responsible for the immunomodulatory effects, while its activity on S1P5, expressed on oligodendrocytes and astrocytes within the CNS, may contribute to neuroprotective and remyelination-promoting effects.
"this compound" is also described as a selective S1P1 agonist, suggesting a similar primary mechanism of action focused on inhibiting lymphocyte egress from lymphoid tissues.
Signaling Pathway
The binding of an agonist like siponimod or "this compound" to the S1P1 receptor, which is coupled to the Gαi/o protein, initiates a downstream signaling cascade. This leads to the activation of various intracellular pathways, including the PI3K-Akt and Ras-ERK pathways, and the regulation of small GTPases like Rac. This signaling ultimately modulates cell migration, survival, and differentiation. The key therapeutic effect in MS, however, stems from the agonist-induced receptor internalization, which functionally antagonizes the receptor's role in lymphocyte egress.
Caption: S1P1 Receptor Signaling Pathway
Data Presentation: Comparative Tables
Table 1: Pharmacological Profile
| Parameter | This compound | Siponimod |
| Receptor Selectivity | Selective for S1P1 | Selective for S1P1 and S1P5 |
| Receptor Binding Affinity | Data not publicly available | EC50 ≈ 0.46 nM (S1P1), ≈ 0.3 nM (S1P5) in GTPγS binding assay |
| In Vitro Potency | Data not publicly available | Induces S1P1 internalization and β-arrestin recruitment |
| Mechanism | Functional antagonist via S1P1 internalization | Functional antagonist via S1P1 internalization |
Table 2: Pharmacokinetic Profile
| Parameter | This compound | Siponimod |
| Oral Bioavailability | Orally active | Almost complete intestinal absorption |
| Time to Max. Concentration (Tmax) | Data not publicly available | ~4 hours |
| Half-life (t½) | Data not publicly available | ~30 hours |
| Metabolism | Data not publicly available | Extensively metabolized, mainly by CYP2C9 (79.3%) and CYP3A4 (18.5%) |
| Excretion | Data not publicly available | Primarily via metabolism, followed by biliary/fecal excretion |
Table 3: Efficacy Data (Clinical & Preclinical)
| Endpoint | This compound | Siponimod |
| Peripheral Lymphocyte Reduction | Inhibits lymphocyte egress from lymphoid tissue | Dose-dependent reduction in peripheral lymphocyte count (70-80% from baseline) |
| Preclinical Efficacy (EAE Model) | Data not publicly available | Prevents synaptic neurodegeneration and promotes remyelination in EAE models |
| Clinical Efficacy (SPMS) | Not applicable | Reduced risk of 3-month confirmed disability progression by 21% vs. placebo (EXPAND trial) |
| MRI Outcomes (SPMS) | Not applicable | Significantly reduced gadolinium-enhancing lesions and new/enlarging T2 lesions vs. placebo |
Table 4: Safety & Tolerability Profile
| Adverse Event Profile | This compound | Siponimod |
| Common Adverse Events | Data not publicly available | Headache, hypertension, liver enzyme increase, falls |
| Cardiac Effects | Data not publicly available | Bradycardia and atrioventricular conduction delays (mitigated by dose titration) |
| Other Risks | Data not publicly available | Macular edema, increased risk of infections, respiratory effects |
| Contraindications | Data not publicly available | Patients homozygous for CYP2C93/3 genotype; significant heart rhythm/conduction abnormalities |
Experimental Protocols
Detailed experimental protocols for "this compound" are not available. The following are generalized methodologies for key experiments used to characterize S1P1 receptor agonists like siponimod.
S1P1 Receptor Internalization Assay
This assay assesses the functional antagonism of a compound by measuring its ability to induce the internalization of the S1P1 receptor from the cell surface.
-
Cell Line: HEK293 or CHO cells stably expressing a fluorescently tagged (e.g., GFP) human S1P1 receptor.
-
Methodology:
-
Cell Plating: Seed the engineered cells into a 96-well plate and incubate overnight to allow for adherence.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., "this compound" or siponimod) for a specified period (e.g., 1-3 hours) at 37°C.
-
Fixation & Staining: Fix the cells with a solution like paraformaldehyde. The nucleus can be counterstained with a dye such as Hoechst.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify the internalization by measuring the fluorescence intensity within intracellular vesicles relative to the plasma membrane. A dose-response curve is generated to determine the EC50 value.
-
Peripheral Lymphocyte Count (PLC) Assay
This in vivo assay measures the primary pharmacodynamic effect of S1P1 agonists: the reduction of circulating lymphocytes.
-
Animal Model: Typically mice (e.g., C57BL/6).
-
Methodology:
-
Baseline Measurement: Collect a baseline blood sample from each animal via a standard method (e.g., tail vein).
-
Compound Administration: Administer the test compound orally or via injection at various doses. A vehicle control group is essential.
-
Time-Course Sampling: Collect blood samples at multiple time points post-administration (e.g., 2, 4, 8, 24 hours).
-
Cell Counting: Perform a complete blood count (CBC) using an automated hematology analyzer or use flow cytometry with lymphocyte-specific markers (e.g., CD4+, CD8+) to determine the absolute lymphocyte count.
-
Analysis: Calculate the percentage change in lymphocyte count from baseline for each animal and treatment group. Analyze the dose-response and time-course of lymphocyte reduction.
-
Experimental Workflow Visualization
Caption: Typical Workflow for S1P1 Agonist Evaluation
Conclusion
Siponimod is a well-characterized S1P1/S1P5 modulator with proven efficacy in treating active secondary progressive multiple sclerosis. Its pharmacological, pharmacokinetic, and clinical profiles are extensively documented, providing a solid benchmark for the development of new S1P receptor modulators.
"this compound" is positioned as a research tool for investigating the S1P1 pathway in multiple sclerosis. However, the absence of publicly available, peer-reviewed data on its performance makes a direct comparison with siponimod impossible. For drug development professionals, "this compound" represents an early-stage compound whose potential can only be ascertained through rigorous preclinical and clinical evaluation, following the experimental workflows outlined in this guide. Researchers utilizing this compound should aim to generate and publish comprehensive data to allow for proper evaluation and comparison within the scientific community.
References
- 1. Siponimod for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on siponimod and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Siponimod (BAF312): General Characteristics and Clinical Implications of Pharmacogenomic Dosage in the Treatment of Active Secondary Progressive Multiple Sclerosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
A Comparative Analysis of S1P1 Receptor Agonists: Focus on Competitive Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of various Sphingosine-1-Phosphate (S1P) receptor modulators, with a focus on their competitive interaction at the S1P receptor subtype 1 (S1P1). Understanding the competitive binding landscape of these compounds is crucial for the development of novel therapeutics targeting autoimmune diseases, such as multiple sclerosis. This document summarizes key experimental data, outlines the methodologies used, and visualizes the relevant biological pathways and experimental workflows.
Competitive Binding Affinities of S1P Receptor Modulators at S1P1
The following table summarizes the binding affinities (Ki) of several S1P receptor modulators against the human S1P1 receptor. The data is derived from a competitive radioligand binding assay using [3H]-ozanimod. Lower Ki values indicate a higher binding affinity.
| Compound | S1P1 Ki (nM) | S1P5 Ki (nM) |
| Ozanimod | 0.63 | 3.13 |
| FTY720-p (Fingolimod) | 0.22 | 0.34 |
| Siponimod | 0.98 | 3.93 |
| Ponesimod | 3.42 | >1000 |
| Etrasimod | 5.48 | >1000 |
| KRP-203-p | 0.35 | 0.78 |
| Amiselimod-p | 0.18 | 0.45 |
| S1P (endogenous ligand) | 0.41 | 1.35 |
Data sourced from a study on the competitive binding of Ozanimod and other S1P receptor modulators.[1][2][3][4]
Experimental Protocol: Competitive Radioligand Binding Assay
The binding affinities presented were determined using a competitive radioligand binding assay with tritiated ozanimod ([3H]-ozanimod). This method allows for the assessment of how effectively other S1P modulators displace the radiolabeled ligand from the S1P1 and S1P5 receptors, thereby providing a measure of their binding affinity.
Materials:
-
Membranes from cells expressing human S1P1 or S1P5 receptors.
-
[3H]-ozanimod as the radioligand.
-
Unlabeled S1P receptor modulators (Ozanimod, FTY720-p, Siponimod, Ponesimod, etc.) as competitors.
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Incubation: Membranes expressing the target receptor (S1P1 or S1P5) are incubated with a fixed concentration of [3H]-ozanimod and varying concentrations of the unlabeled competitor compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically through filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value.
This assay demonstrates that all the tested S1P receptor modulators compete for the same binding site on the S1P1 and S1P5 receptors as the endogenous ligand, S1P.[1]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the S1P1 signaling pathway, the experimental workflow of the competitive binding assay, and the logical relationship of comparing S1P1 modulators.
Figure 1: Simplified S1P1 Receptor Signaling Pathway.
Figure 2: Workflow of a Competitive Radioligand Binding Assay.
Figure 3: Logical Framework for Comparing S1P1 Modulators.
Conclusion
The competitive binding assay data reveals that while all the tested S1P modulators interact with the same site on the S1P1 receptor, they exhibit a range of binding affinities. Notably, compounds like FTY720-p and amiselimod-p show very high affinity, even greater than the endogenous ligand S1P. In contrast, ponesimod and etrasimod display lower affinity for S1P1 and significantly reduced or no affinity for S1P5, indicating a more selective profile.
This comparative analysis underscores the importance of detailed binding studies in characterizing and differentiating S1P receptor modulators. For drug development professionals, these findings can inform the selection and design of next-generation S1P1 agonists with optimized affinity and selectivity profiles to enhance therapeutic efficacy and minimize off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 3. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of "S1P1 agonist 5" pharmacokinetic profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of a novel investigational compound, "S1P1 agonist 5," alongside established sphingosine-1-phosphate receptor 1 (S1P1) agonists: Fingolimod, Siponimod, Ozanimod, and Ponesimod. The data presented is compiled from publicly available resources and is intended to offer a comparative overview for research and drug development purposes.
S1P1 Receptor Signaling Pathway
S1P1 receptor agonists modulate the immune system by internalizing S1P1 receptors on lymphocytes, which prevents their egress from lymph nodes. This sequestration of lymphocytes in secondary lymphoid organs reduces the number of circulating lymphocytes, thereby mitigating autoimmune responses. The binding of an agonist to the S1P1 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to receptor internalization and degradation.
Figure 1: S1P1 Agonist Signaling Pathway.
Comparative Pharmacokinetic Data
The following tables summarize the available preclinical pharmacokinetic parameters of this compound and other S1P1 agonists in rats and dogs. It is important to note that the data for the approved drugs have been compiled from various sources and may not have been generated under identical experimental conditions, which can influence the results.
Table 1: Pharmacokinetic Profile in Rats
| Compound | Administration | T½ (h) | AUC₀-∞ (ng·h/mL) | CL (mL/min/kg) | Vss (L/kg) |
| This compound | i.v. | 1.4 ± 0.3 | 931.3 ± 95.7 | 17.6 ± 2.0 | - |
| Fingolimod | p.o. | ~20 | - | - | ~1200 (in humans) |
| Siponimod | p.o. | ~30 (in humans) | - | 3.17 L/h (in humans) | 124 L (in humans) |
| Ozanimod | p.o. | ~21 (parent) | - | - | - |
| Ponesimod | p.o. | 1.3 | 409 (at 3 mg/kg) | 25 | 3.3 |
Data for Fingolimod, Siponimod, and Ozanimod in rats were not available in a directly comparable format in the public domain. Human data is provided for context where available. The data for Ponesimod in rats is from a single oral dose study.
Table 2: Pharmacokinetic Profile in Dogs
| Compound | Administration | T½ (h) | AUC₀-∞ (ng·h/mL) | CL (mL/min/kg) | Vss (L/kg) |
| This compound | i.v. | 5.70 ± 1.2 | 14,830.8 ± 5475.4 | 149.9 ± 62.5 | - |
| Fingolimod | p.o. | - | 238.6 (at 0.05 mg/kg) | - | - |
| Siponimod | p.o. | ~30 (in humans) | - | - | - |
| Ozanimod | p.o. | - | - | - | - |
| Ponesimod | p.o. | 10 | 1360 (at 3 mg/kg) | 1.3 | 0.9 |
Experimental Protocols
While specific, detailed protocols for the pharmacokinetic studies of each compound are proprietary, this section outlines a general methodology commonly employed in preclinical pharmacokinetic studies for orally administered drugs.
Experimental Workflow
Figure 2: General Preclinical Pharmacokinetic Workflow.
1. Animal Models:
-
Species: Male Sprague-Dawley rats and male Beagle dogs are commonly used non-rodent and rodent species, respectively, for pharmacokinetic studies.
-
Health Status: Animals are typically healthy, adult, and within a specific weight range. They are acclimatized to the laboratory environment before the study.
-
Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycles, with free access to standard chow and water, except during fasting periods.
2. Drug Administration:
-
Formulation: The test compound is typically formulated in a vehicle suitable for the route of administration, such as a solution or suspension in polyethylene glycol (PEG), carboxymethylcellulose (CMC), or other appropriate excipients.
-
Dosing: For oral administration, the compound is administered via oral gavage for rats or in a capsule for dogs. For intravenous administration, the compound is typically infused over a short period into a suitable vein.
-
Dose Levels: Studies are often conducted at multiple dose levels to assess dose proportionality.
3. Sample Collection:
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common collection sites include the tail vein or jugular vein in rats and cephalic or saphenous veins in dogs.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.
-
Sample Storage: Plasma samples are stored at -80°C until analysis to ensure stability of the analyte.
4. Bioanalytical Method:
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common bioanalytical technique for the quantitative determination of small molecule drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation: Prior to LC-MS/MS analysis, plasma samples are typically processed to remove proteins and other interfering substances. Common techniques include protein precipitation with an organic solvent (e.g., acetonitrile or methanol) or liquid-liquid extraction.
-
Quantification: The concentration of the drug in the plasma samples is determined by comparing the response of the analyte to that of a known concentration of a stable isotope-labeled internal standard, using a calibration curve prepared in the same biological matrix.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including:
-
T½ (Half-life): The time required for the drug concentration to decrease by half.
-
Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to the drug over time.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vss (Volume of Distribution at Steady State): The apparent volume into which the drug distributes in the body.
-
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive review of the primary literature and regulatory documents. The pharmacokinetic data for the approved drugs are compiled from various public sources and may not be directly comparable due to differences in study design, analytical methods, and animal strains. The information on "this compound" is based on limited publicly available data.
References
Navigating the Therapeutic Window of Selective S1P1 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window—the dosage range between therapeutic efficacy and toxicity—is a critical determinant of a drug's clinical success. This guide provides a comparative analysis of the therapeutic window for a selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist, using Ozanimod as a primary example, benchmarked against other S1P receptor modulators. By presenting key experimental data and detailed protocols, this document aims to offer valuable insights for researchers in the field of immunology and drug development.
Understanding the S1P1 Signaling Pathway and its Therapeutic Modulation
Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates lymphocyte trafficking by binding to S1P receptors. Agonism of the S1P1 receptor on lymphocytes causes their sequestration in lymph nodes, preventing their migration to sites of inflammation. This mechanism is the foundation for the therapeutic effect of S1P1 agonists in autoimmune diseases like multiple sclerosis (MS) and ulcerative colitis (UC). However, the S1P receptor family has five subtypes (S1P1-5), and off-target effects, particularly on the S1P3 receptor, can lead to cardiovascular side effects. Therefore, selectivity for S1P1 is a key factor in defining a favorable therapeutic window.
Figure 1: S1P1 Signaling and Agonist Action.
Comparative Efficacy of S1P Receptor Modulators
The efficacy of S1P1 agonists is primarily evaluated by their ability to reduce lymphocyte counts and, consequently, disease activity in clinical trials. The following table summarizes key efficacy data from Phase 3 trials of Ozanimod, Fingolimod, Siponimod, and Ponesimod in relapsing multiple sclerosis (RMS).
| Efficacy Parameter | Ozanimod (0.92 mg) | Fingolimod (0.5 mg) | Siponimod (2 mg) | Ponesimod (20 mg) |
| Annualized Relapse Rate (ARR) | Significant reduction vs. IFN β-1a[1] | Significant reduction vs. placebo and IFN β-1a[1] | Significant reduction vs. placebo[2][3] | Superior reduction vs. teriflunomide[4] |
| Disability Progression (3-month confirmed) | No significant difference vs. IFN β-1a | Significant reduction vs. placebo | Significant reduction vs. placebo | Numerical benefit, not statistically significant vs. teriflunomide |
| MRI Lesions (New/Enlarging T2) | Significant reduction vs. IFN β-1a | Significant reduction vs. placebo and IFN β-1a | Significant reduction vs. placebo | Significant reduction vs. teriflunomide |
| Brain Volume Loss | Decreased rates sustained up to 5 years | Data available | Slowed rate of brain volume loss vs. placebo | More effective in preserving brain volume vs. ponesimod in an indirect comparison |
Comparative Safety Profile: Defining the Therapeutic Window
The safety profile of S1P receptor modulators is a critical aspect of their therapeutic window, with cardiovascular effects being a primary concern. The selectivity of newer agents like Ozanimod, Siponimod, and Ponesimod for S1P1 (and S1P5) aims to mitigate the S1P3-mediated cardiac effects observed with the non-selective first-generation modulator, Fingolimod.
| Safety Parameter | Ozanimod | Fingolimod | Siponimod | Ponesimod |
| Receptor Selectivity | S1P1, S1P5 | S1P1, S1P3, S1P4, S1P5 | S1P1, S1P5 | S1P1 |
| First-Dose Bradycardia | Low incidence with dose titration | Requires 6-hour first-dose monitoring | Dose titration mitigates effects | Dose titration mitigates effects |
| Atrioventricular (AV) Block | No second- or third-degree AV block reported | First- and second-degree AV block reported | Second-degree AV block reported | First-degree AV block reported |
| QTc Prolongation | Not associated with QTc prolongation | Associated with QTc prolongation | Associated with QTc prolongation | Associated with QTc prolongation |
| Macular Edema | Low incidence | Higher incidence compared to newer agents | Low incidence | Low incidence |
| Lymphopenia | Mean lymphocyte counts decrease to ~45% of baseline | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
Experimental Protocols
Establishing the therapeutic window of a selective S1P1 agonist involves a comprehensive evaluation from preclinical models to multi-phase clinical trials.
Preclinical Evaluation
-
In Vitro Receptor Binding and Selectivity Assays:
-
Objective: To determine the binding affinity and functional activity of the compound on all five S1P receptor subtypes.
-
Methodology: Radioligand binding assays and functional assays (e.g., GTPγS binding or calcium mobilization assays) are performed using cell lines individually expressing each human S1P receptor subtype. This establishes the compound's potency (EC50) and selectivity profile.
-
-
In Vivo Pharmacodynamics (Lymphocyte Sequestration):
-
Objective: To assess the dose-dependent effect of the agonist on peripheral lymphocyte counts.
-
Methodology: The compound is administered orally to rodents (e.g., rats or mice) at various doses. Blood samples are collected at different time points, and absolute lymphocyte counts (ALCs) are determined using flow cytometry. This helps to establish the dose-response relationship for the primary pharmacodynamic effect.
-
-
Preclinical Efficacy Models (e.g., Experimental Autoimmune Encephalomyelitis - EAE):
-
Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model of autoimmune disease.
-
Methodology: EAE is induced in mice, a model that mimics many aspects of multiple sclerosis. The test compound is administered prophylactically or therapeutically, and disease progression is monitored daily using a clinical scoring system. Histological analysis of the central nervous system is performed at the end of the study to assess inflammation and demyelination.
-
-
Preclinical Safety and Toxicology:
-
Objective: To identify potential toxicities and establish a safe starting dose for human trials.
-
Methodology: Comprehensive safety pharmacology studies are conducted, including cardiovascular monitoring in telemetered animals (e.g., dogs or non-human primates) to assess effects on heart rate, blood pressure, and ECG parameters. General toxicology studies are also performed in two species (one rodent, one non-rodent) to evaluate for any end-organ toxicity.
-
Clinical Evaluation
-
Phase 1 Clinical Trials:
-
Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy volunteers.
-
Methodology: A single ascending dose (SAD) and multiple ascending dose (MAD) design is typically employed. Intensive cardiovascular monitoring, including continuous Holter monitoring, is conducted, especially after the first dose, to characterize any effects on heart rate and rhythm. Serial blood sampling is performed to determine the PK profile and the effect on lymphocyte counts.
-
-
Phase 2 Clinical Trials:
-
Objective: To evaluate the efficacy and dose-response in the target patient population and further assess safety.
-
Methodology: A randomized, double-blind, placebo-controlled trial is conducted in patients with the target disease (e.g., relapsing MS). Multiple doses of the investigational drug are tested to identify the optimal dose for Phase 3. Efficacy endpoints include clinical measures (e.g., relapse rate) and biomarker changes (e.g., MRI lesions).
-
-
Phase 3 Clinical Trials:
-
Objective: To confirm the efficacy and safety of the selected dose in a large patient population, often against an active comparator.
-
Methodology: Large-scale, randomized, double-blind, active-controlled trials are conducted to provide definitive evidence of the drug's benefit-risk profile for regulatory approval. Long-term safety and efficacy are also assessed in open-label extension studies.
-
Figure 2: Experimental Workflow for Therapeutic Window Validation.
Conclusion
The validation of the therapeutic window for a selective S1P1 agonist is a multifaceted process that hinges on demonstrating a clear separation between the doses required for efficacy and those that produce significant adverse effects. Newer, more selective S1P1 agonists like Ozanimod have shown a favorable therapeutic window compared to the first-generation modulator, Fingolimod, primarily due to a reduced incidence of cardiovascular side effects. This is achieved through greater receptor selectivity and the use of dose titration strategies. The comprehensive preclinical and clinical evaluation outlined in this guide provides a roadmap for the successful development of future S1P1-targeted therapies.
References
- 1. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Sphingosine 1-Phosphate (S1P) Receptor 1 in Experimental Autoimmune Encephalomyelitis —I [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for S1P1 Agonist 5
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of S1P1 Agonist 5, a sphingosine-1-phosphate receptor modulator. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. As a trusted partner in your research endeavors, we are committed to providing comprehensive support that extends beyond product delivery to encompass the entire lifecycle of our research chemicals, including their safe disposal.
Immediate Actions and Essential Precautions
All personnel handling this compound must be thoroughly familiar with the compound's Safety Data Sheet (SDS) and receive training on hazardous waste management procedures.[1][2] The disposal of this compound and materials contaminated with it must be managed in accordance with all applicable federal, state, and local regulations.[3][4]
Personal Protective Equipment (PPE): At a minimum, personnel must wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in any form.[5]
Spill Management: In the event of a spill, immediately alert personnel in the area. For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with absorbent paper to avoid raising dust. The contaminated area should then be decontaminated. All materials used for cleanup must be disposed of as hazardous waste.
Waste Identification and Segregation
Proper segregation of waste at the point of generation is the first and most critical step in safe disposal. This compound waste should be categorized as follows:
-
Solid Waste: This includes unused or expired this compound powder, as well as any lab materials contaminated with the compound, such as pipette tips, gloves, weighing paper, and empty vials.
-
Liquid Waste: This category includes solutions containing this compound, such as stock solutions (e.g., in DMSO or ethanol) and diluted experimental solutions.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be segregated into designated sharps containers.
Never mix this compound waste with non-hazardous laboratory trash.
Step-by-Step Disposal Procedures
The following procedures are based on best practices for the disposal of potent, biologically active research compounds.
Step 1: Containerization
-
Solid and Liquid Waste: Use only designated, chemically compatible, and leak-proof containers for collecting this compound waste. Plastic containers are generally preferred for chemical waste. Ensure containers are kept closed except when adding waste.
-
Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.
Step 2: Labeling
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and the date of accumulation.
-
List all components of a mixture, including solvents.
Step 3: Storage
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
Step 4: Chemical Inactivation (Recommended for Liquid Waste)
-
Oxidative Degradation: Treatment with a strong oxidizing agent, such as a solution of sodium hypochlorite (bleach), can be effective for degrading organic molecules. The concentration and reaction time will depend on the concentration of the S1P1 agonist in the waste stream.
-
Hydrolysis: For some sphingolipids, hydrolysis under acidic or basic conditions can break down the molecule. Treatment with a strong base, such as sodium hydroxide, to raise the pH can catalyze the hydrolysis of ester or amide linkages that may be present in the agonist's structure.
Note: All chemical inactivation procedures should be performed by trained personnel in a chemical fume hood. The treated liquid waste must still be collected and disposed of as hazardous chemical waste.
Step 5: Final Disposal
-
Do not dispose of any this compound waste down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Final disposal of this compound waste will be carried out by a licensed hazardous waste disposal company, typically via high-temperature incineration.
Quantitative Data for Hazardous Waste Management
The U.S. Environmental Protection Agency (EPA) categorizes generators of hazardous waste based on the quantity of waste produced per calendar month. This classification determines the specific regulatory requirements for storage and handling.
| Generator Category | Non-Acutely Hazardous Waste Generation Rate | Acutely Hazardous Waste Generation Rate | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1 kg (2.2 lbs) | N/A (up to 1,000 kg accumulation) |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | ≤ 1 kg (2.2 lbs) | ≤ 180 days (or ≤ 270 days if waste is transported ≥ 200 miles) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | > 1 kg (2.2 lbs) | ≤ 90 days |
Data sourced from the U.S. Environmental Protection Agency.
Visual Guides for Disposal and Inactivation Workflows
To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural steps.
Caption: Decision workflow for the proper disposal of this compound waste.
Caption: Generalized workflow for the chemical inactivation of this compound solutions.
By adhering to these procedures, you contribute to a safer laboratory environment and the responsible management of chemical waste. For any questions or clarification, please consult your institution's Environmental Health and Safety department.
References
- 1. S1P1 agonist 3|1315311-14-8|MSDS [dcchemicals.com]
- 2. Pharmaceutical Drug Waste | Office of Clinical and Research Safety [vumc.org]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 5. www1.udel.edu [www1.udel.edu]
Safeguarding Research: A Comprehensive Guide to Handling S1P1 Agonist 5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, biologically active compounds like S1P1 agonist 5. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. Adherence to these procedures is critical for minimizing exposure risk and ensuring regulatory compliance.
Operational Plan: Handling and Personal Protective Equipment (PPE)
Given that this compound should be treated as a hazardous compound, a stringent set of safety protocols must be followed. The following step-by-step guidance outlines the necessary personal protective equipment and handling procedures.
1. Engineering Controls and Preparation:
-
Ventilation: All work with solid or high-concentration stock solutions of this compound should be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination. Ensure safety showers and eyewash stations are readily accessible.[1]
2. Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent skin and eye contact, inhalation, and ingestion.
-
Gloves: Wear two pairs of powder-free nitrile gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard for chemotherapy gloves.[2] Change gloves immediately if they become contaminated.
-
Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.[3][4][5]
-
Lab Coat/Gown: A disposable, back-closing, long-sleeved gown made of a low-permeability fabric is mandatory. Cuffs should be tucked into the outer pair of gloves.
-
Respiratory Protection: For procedures that may generate aerosols or dust, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.
3. Weighing and Reconstitution:
-
Solid Compound: When weighing the powdered form of the agonist, do so within a fume hood or a ventilated balance enclosure. Use disposable weighing papers and tools to avoid contamination.
-
Solution Preparation: Prepare solutions in the fume hood. If using solvents like DMSO, be aware of their potential to facilitate skin absorption.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the agonist using an appropriate solvent, such as 70% ethanol, followed by a cleaning agent.
-
Hand Washing: After removing PPE, wash hands thoroughly with soap and water.
Disposal Plan: Managing this compound Waste
Proper disposal is crucial to prevent environmental contamination and ensure safety. All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Unused powder, contaminated gloves, pipette tips, weighing papers, and other disposable lab materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Waste Storage: Store hazardous waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until collection by the institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary
While specific quantitative data for "this compound" is not available, the table below provides an example based on a representative S1P1 agonist, Ponesimod, and general safety principles.
| Property | Value |
| Chemical Identity | |
| Molecular Formula | C₂₃H₂₅ClN₂O₄S (Example: Ponesimod) |
| Molecular Weight | 461.0 g/mol (Example: Ponesimod) |
| Handling & Storage | |
| Solubility | Soluble in DMSO and dimethylformamide (approx. 5 mg/ml). Sparingly soluble in aqueous buffers. |
| Storage Conditions | Store as a crystalline solid at -20°C. |
| Occupational Exposure | |
| Occupational Exposure Limit | No established Occupational Exposure Limit (OEL). Treat as a potent compound and minimize exposure. |
| Hazard Information | |
| GHS Classification | May be classified as "Acute toxicity, Oral (Category 4)" and "Acute/Chronic aquatic toxicity". Should be considered hazardous until further information is available. |
Visualized Protocols and Pathways
To further clarify the necessary procedures and the biological context of S1P1 agonists, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound.
Sphingosine-1-phosphate (S1P) is a signaling lipid that binds to five different G protein-coupled receptors (GPCRs), named S1P₁₋₅. The S1P₁ receptor is a key therapeutic target in autoimmune diseases. Its activation, particularly on lymphocytes, leads to the internalization of the receptor, which in turn prevents the egress of these immune cells from lymph nodes. This sequestration of lymphocytes reduces their circulation in the bloodstream and limits their infiltration into tissues, thereby modulating the immune response.
References
- 1. fishersci.com [fishersci.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indications for accurate and appropriate use of personal protective equipment for healthcare professionals. A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
